Levopropicillin
Description
Structure
3D Structure
Properties
CAS No. |
3736-12-7 |
|---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1 |
InChI Key |
HOCWPKXKMNXINF-RSUWNVLCSA-N |
SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levopropicillin; L-Propicillin; |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Mechanism of Action of Levopropicillin in Bacterial Cell Walls
Executive Summary
Levopropicillin (also known as levopropylcillin or the L-isomer of propicillin) is a semi-synthetic, acid-stable penicillin belonging to the phenoxypropylpenicillin class. While often overshadowed by its D-isomer counterpart (generic propicillin) and broader-spectrum aminopenicillins, this compound serves as a critical model for understanding stereochemical influence on beta-lactam kinetics.
Its primary mechanism of action involves the covalent acylation of Penicillin-Binding Proteins (PBPs) , specifically the transpeptidase enzymes essential for peptidoglycan cross-linking. Unlike the D-isomers of many penicillins which strictly mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound demonstrates that L-isomeric side chains can retain significant, albeit distinct, binding affinity for PBPs, particularly in Staphylococcus species.
Molecular Mechanism of Action[1]
The Target: Penicillin-Binding Proteins (PBPs)
Bacterial cell wall integrity relies on the cross-linking of peptidoglycan strands (N-acetylglucosamine and N-acetylmuramic acid polymers).[1] This process is catalyzed by PBPs, which function as DD-transpeptidases.
-
Physiological Reaction: The PBP active site serine attacks the D-Ala-D-Ala peptide bond of a nascent peptidoglycan strand, releasing the terminal D-Ala and forming an acyl-enzyme intermediate. This intermediate is then attacked by an amino group (e.g., L-Lys or m-DAP) from an adjacent strand, completing the cross-link.
This compound Inhibition Pathway
This compound acts as a suicide substrate . Its beta-lactam ring is structurally analogous to the D-Ala-D-Ala transition state.
-
Recognition & Binding: The lipophilic 1-phenoxypropyl side chain of this compound facilitates penetration through the Gram-positive cell wall and initial non-covalent binding to the PBP active site. The "Levo" (S-configuration at the
-carbon) side chain alters the spatial orientation compared to the D-isomer, potentially affecting affinity for specific PBP subclasses (e.g., PBP2 vs. PBP3). -
Acylation (The Warhead): The nucleophilic serine residue (active site) attacks the carbonyl carbon of the beta-lactam ring.
-
Irreversible Inhibition: The beta-lactam ring opens, forming a stable penicilloyl-enzyme complex . Unlike the natural substrate, this complex is resistant to hydrolysis (deacylation) by the enzyme.
-
Cell Lysis: The transpeptidase is permanently inactivated. Peptidoglycan synthesis continues without cross-linking, leading to a weakened cell wall unable to withstand osmotic pressure, resulting in lysis.
Stereochemical Impact (L- vs D-Isomer)
The stereochemistry of the side chain (1-phenoxypropyl) is pivotal.
-
D-Isomer (Propicillin): Generally exhibits higher affinity for PBPs due to closer topological mimicry of the natural D-amino acid peptide chain.
-
L-Isomer (this compound): Retains antibacterial activity, particularly against penicillinase-negative Staphylococci. However, its altered steric bulk can reduce binding rates (
) compared to the D-isomer, often resulting in higher Minimum Inhibitory Concentrations (MICs).
Resistance Profile
This compound is susceptible to beta-lactamases . Bacterial enzymes (e.g., Penicillinase from S. aureus) hydrolyze the cyclic amide bond of the beta-lactam ring before it reaches the PBP target, rendering the drug inactive (producing levopropicilloic acid).
Visualization of Signaling & Inhibition
The following diagram illustrates the competitive inhibition pathway of this compound against the natural peptidoglycan substrate.
Figure 1: Competitive inhibition of Penicillin-Binding Proteins by this compound leading to cell lysis.
Experimental Protocols for Validation
To validate the mechanism of this compound, researchers must assess both its binding affinity and its physiological effect on cell wall synthesis.
Fluorescent PBP Binding Assay (Bocillin FL)
This protocol quantifies the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescent penicillin derivative (Bocillin FL).
Objective: Determine the IC50 of this compound for PBP1, PBP2, and PBP3.
Materials:
-
Membrane preparations from S. aureus or E. coli.
-
Bocillin FL (Fluorescent Penicillin V).
-
This compound (test compound).
-
SDS-PAGE reagents and Fluorescent Imager (e.g., Typhoon).
Workflow:
-
Membrane Isolation: Harvest bacteria in exponential phase. Lyse via sonication. Centrifuge (100,000 x g) to isolate membrane fraction containing PBPs. Resuspend in phosphate buffer (pH 7.0).
-
Competition Incubation:
-
Aliquot membrane proteins (50 µ g/sample ).
-
Add this compound at varying concentrations (0, 0.1, 1, 10, 100 µg/mL).
-
Incubate at 37°C for 10 minutes (allows this compound to bind available PBPs).
-
-
Labeling: Add Bocillin FL (final concentration 10 µM) to all samples. Incubate for 20 minutes. (Bocillin FL will only bind to PBPs not occupied by this compound).
-
Denaturation: Stop reaction with 5x SDS-loading buffer. Boil for 3 minutes.
-
Resolution: Load samples onto 10% SDS-PAGE gel. Run electrophoresis.
-
Analysis: Scan gel using a fluorescent imager (excitation/emission for fluorescein).
-
Result: Bands corresponding to PBPs will decrease in intensity as this compound concentration increases.
-
Calculation: Plot band intensity vs. This compound concentration to derive IC50.
-
UDP-MurNAc-Pentapeptide Accumulation Assay
This assay confirms the inhibition of the late-stage cell wall cycle.
Rationale: If transpeptidation is blocked, upstream precursors (UDP-MurNAc-pentapeptide) accumulate in the cytoplasm.
Workflow:
-
Culture: Grow S. aureus to OD600 = 0.5.
-
Treatment: Add this compound (at 5x MIC) and Chloramphenicol (to inhibit protein synthesis, preventing new enzyme production) for 30 minutes.
-
Extraction: Harvest cells, wash, and extract cytoplasmic contents using boiling water or formic acid.
-
Quantification: Analyze extracts via HPLC or LC-MS.
-
Result: A significant peak corresponding to UDP-MurNAc-pentapeptide indicates successful blockade of the transpeptidation step.
-
Quantitative Data Summary
| Parameter | This compound (L-Isomer) | Propicillin (D-Isomer) | Clinical Implication |
| Primary Target | PBP 1, 2, 3 (Gram+) | PBP 1, 2, 3 (Gram+) | Broad Gram+ cell wall inhibition. |
| Acid Stability | High | High | Suitable for oral administration. |
| Beta-Lactamase Stability | Low (Hydrolyzed) | Low (Hydrolyzed) | Ineffective against Pen-resistant S. aureus. |
| Relative Potency | Moderate | High | D-isomer is the preferred clinical form. |
| Side Chain | 1-phenoxypropyl (L-config) | 1-phenoxypropyl (D-config) | Lipophilicity aids absorption. |
Experimental Workflow Diagram
Figure 2: Workflow for Bocillin FL competition assay to determine PBP affinity.
References
-
PubChem. (n.d.).[1] Propicillin | C18H22N2O5S. National Library of Medicine. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound Ligand Page. Retrieved from [Link]
- Macheboeuf, P., Contreras-Martel, C., Job, V., Dideberg, O., & Dessen, A. (2006). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews. (Contextual grounding for PBP mechanism).
- Kahan, F. M., et al. (1974). The mechanism of action of antipseudomonal penicillins.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. (Reference for resistance mechanisms).
Sources
An In-Depth Technical Guide to the Beta-Lactam Ring Stability of Levopropicillin
This guide provides a comprehensive technical analysis of the stability of the beta-lactam ring in Levopropicillin, a penicillin-type antibacterial agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles governing its stability, outlines robust analytical methodologies for its assessment, and offers insights into the interpretation of stability data. The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a thorough and practical understanding of this critical quality attribute.
Introduction: The Centrality of the Beta-Lactam Ring
This compound, also known as levopropylcillin, is a member of the penicillin class of antibiotics.[1] Its therapeutic efficacy, like all beta-lactam antibiotics, is intrinsically linked to the chemical integrity of its core structural feature: the beta-lactam ring.[2][3] This four-membered cyclic amide is highly strained and, consequently, chemically reactive. This reactivity is the very basis of its antibacterial action, as it allows the molecule to acylate and inactivate penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[4] However, this inherent reactivity also renders the molecule susceptible to degradation, compromising its potency and potentially leading to the formation of immunogenic byproducts. A thorough understanding and rigorous analysis of its stability are therefore paramount in the development of safe, stable, and effective this compound drug products.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a molecule is the first step in a logical approach to stability analysis. These properties can influence its solubility, degradation kinetics, and analytical behavior.
| Property | Value | Source |
| Molecular Weight | 378.12 g/mol | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 7 | [1] |
| Topological Polar Surface Area | 121.24 Ų | [1] |
| XLogP | 2.25 | [1] |
Core Mechanisms of Beta-Lactam Degradation
The degradation of this compound, like other penicillins, is primarily driven by the cleavage of the amide bond within the beta-lactam ring. This can occur through chemical or enzymatic pathways.
Chemical Degradation: Hydrolysis
The most common non-enzymatic degradation pathway for beta-lactams in aqueous solutions is hydrolysis. This process is highly dependent on pH and temperature.[5][6]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 3), the beta-lactam ring is opened to form penicilloic acid. This is followed by a series of rearrangements that can yield products like penillic acid and penilloic acid. The degradation in acidic media has been shown to follow apparent first-order kinetics.[7]
-
Base-Catalyzed Hydrolysis : In neutral to alkaline solutions (pH > 7), the beta-lactam carbonyl carbon is susceptible to nucleophilic attack by hydroxide ions.[5] This directly opens the ring to form the inactive penicilloic acid. The rate of this degradation pathway increases with increasing pH.
The relationship between pH and degradation rate typically follows a U-shaped curve, with maximum stability often found in the mildly acidic pH range of 4 to 6.5 for many penicillins.[6][8]
Caption: General Hydrolytic Degradation Pathways for Penicillins.
Enzymatic Degradation: The Role of β-Lactamases
Bacteria can develop resistance to beta-lactam antibiotics by producing beta-lactamase enzymes. These enzymes catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.[3] this compound is reported to be unstable against penicillinase, a type of beta-lactamase.[1] The enzymatic degradation follows a similar hydrolytic mechanism to chemical degradation but at a significantly accelerated rate. Analysis of enzymatic degradation is crucial for understanding the potential for bacterial resistance.[9][10]
Analytical Framework for Stability Assessment
A robust stability analysis program relies on validated, stability-indicating analytical methods. The primary goal is to separate the intact drug from its degradation products and quantify the loss of the active pharmaceutical ingredient (API) over time. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[11][12]
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of drug development, used to identify likely degradation products and demonstrate the specificity of analytical methods.[13] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[13][14]
Caption: Experimental Workflow for Forced Degradation Studies.
Protocol: Forced Degradation of this compound
Causality: The goal is to achieve 5-20% degradation of the drug substance.[14] This range is sufficient to produce and detect degradation products without completely consuming the parent drug, which could lead to secondary degradation and a misleading profile.
-
Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[13]
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at appropriate time points.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at specified times.
-
Thermal Degradation : Incubate the stock solution (in a neutral buffer, if necessary) at a high temperature (e.g., 80°C).[15] Sample at various time points.
-
Photostability : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis : Analyze all samples, including an untreated control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
A robust HPLC method is one that can resolve the main peak (this compound) from all process impurities and degradation products.
Protocol: HPLC-UV Analysis
Causality: Reversed-phase chromatography is the standard for penicillin analysis due to the molecule's polarity.[16] An acidic mobile phase is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Chromatographic System : An HPLC system equipped with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically required to separate polar degradation products from the less polar parent drug.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program : Start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the components. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength appropriate for the phenoxy chromophore of this compound (typically around 220-230 nm).
-
Quantification : Calculate the percentage of this compound remaining by comparing its peak area at each time point to the peak area at time zero.
LC-MS/MS for Degradant Identification
While HPLC-UV can quantify the loss of the parent drug, it does not identify the degradation products. For this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool.[12][17]
-
Methodology : The HPLC system is coupled to a mass spectrometer.[18] As peaks elute from the column, they are ionized (typically using electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. By selecting a specific parent ion and fragmenting it (MS/MS), a fragmentation pattern is generated that can be used to elucidate the structure of the degradation product.[19] For example, the opening of the beta-lactam ring results in a mass increase of 18 Da (the addition of a water molecule), which is readily detectable by MS.
Caption: Workflow for Quantitative and Qualitative Stability Analysis.
Kinetic Analysis and Data Interpretation
The data from stability studies should be analyzed to determine the degradation kinetics. For many drugs in solution, degradation follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.
The integrated rate law for a first-order reaction is: ln[A]t = -kt + ln[A]₀
Where:
-
[A]t is the concentration of this compound at time t.
-
[A]₀ is the initial concentration.
-
k is the degradation rate constant.
A plot of ln[A]t versus time will yield a straight line with a slope of -k. The half-life (t½), or the time it takes for 50% of the drug to degrade, can be calculated as: t½ = 0.693 / k
Data Summary: Forced Degradation of this compound
| Stress Condition | Duration | % Assay Remaining | Major Degradation Products (by RT/m/z) |
| Control | 24h | >99% | N/A |
| 0.1M HCl, 60°C | 8h | 85.2% | DP1 (RT=x.x, m/z=y.y), DP2 (...) |
| 0.1M NaOH, RT | 4h | 78.9% | DP1 (RT=x.x, m/z=y.y) |
| 3% H₂O₂, RT | 24h | 92.5% | DP3 (RT=a.a, m/z=b.b) |
| 80°C, solution | 24h | 90.1% | DP1 (RT=x.x, m/z=y.y) |
| Photolytic (ICH Q1B) | - | 97.3% | Minor peaks observed |
This table is a template for presenting results. RT = Retention Time; m/z = mass-to-charge ratio.
Conclusion and Formulation Insights
The stability of the beta-lactam ring is the most critical quality attribute for this compound. A comprehensive analysis, beginning with forced degradation studies and utilizing stability-indicating HPLC-UV and LC-MS/MS methods, is essential for any research or development program. The insights gained from these studies are not merely academic; they directly inform formulation development. For instance, knowing the pH of maximum stability allows for the selection of appropriate buffering agents. Understanding susceptibility to oxidation might necessitate the inclusion of antioxidants or packaging under an inert atmosphere. By systematically investigating and understanding the degradation pathways of this compound, scientists can develop a robust, stable, and effective pharmaceutical product.
References
-
Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. J. Pharm. Res., 6(2), 107-113. [Link]
-
Kocaoglu, S., & Carlson, E. E. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 11(7), e0159072. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
Miller, R. A., & Miller, R. B. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
Sy, S. K., D'Cunha, R., Gee, T., & Patel, K. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00941-23. [Link]
-
Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2014). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of analytical methods in chemistry, 2014, 804576. [Link]
-
Barnett, R., & Kattan, J. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. [Link]
-
Kattan, J., & Barnett, R. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
Yamana, T., & Tsuji, A. (1976). Kinetic analysis of penicillin degradation in acidic media. Journal of pharmaceutical sciences, 65(8), 1165–1170. [Link]
-
Wang, J., et al. (2020). Mass spectrum of penicillin and its degradation products after hydrothermal treatment. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Wang, J., et al. (2020). Degradation kinetics and pseudo-first-order model of penicillin. ResearchGate. [Link]
-
Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of the Chemical Society, Chemical Communications, (19), 796-797. [Link]
-
USDA Food Safety and Inspection Service. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. [Link]
-
Tufa, T. B., & Amare, M. (2021). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. The Scientific World Journal, 2021, 6682029. [Link]
-
National Center for Biotechnology Information. (n.d.). Propicillin. PubChem Compound Summary for CID 92879. [Link]
-
Lee, M., & Kim, S. (2022). Structural Insights for β-Lactam Antibiotics. Biomolecules & therapeutics, 30(1), 1–13. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Li, R. C., & Chen, J. (2005). [Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity]. Yao xue xue bao = Acta pharmaceutica Sinica, 40(10), 942–945. [Link]
-
Wikipedia. (n.d.). β-Lactam antibiotic. [Link]
-
LCGC International. (2010). Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Le, H. T., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of agricultural and food chemistry, 63(22), 5395–5404. [Link]
-
Deshpande, A. D. (2014). Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(2), 164-173. [Link]
-
Sereda, I. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
National Center for Biotechnology Information. (n.d.). Propicillin. PubChem Compound Summary for CID 92879. [Link]
-
Al-Adhami, M., et al. (2023). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions, 100, 19-24. [Link]
-
Zhang, Y., et al. (2015). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of dairy science, 98(9), 5963–5973. [Link]
Sources
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 17. ues.pku.edu.cn [ues.pku.edu.cn]
- 18. fsis.usda.gov [fsis.usda.gov]
- 19. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical and Structural Determinants of Efficacy: A Comparative Pharmacological Analysis of Levopropicillin and Penicillin V
The following technical guide details the pharmacological distinctions between Levopropicillin and Penicillin V, focusing on structural determinants, pharmacokinetics, and experimental validation.
Executive Summary: The Lipophilicity-Affinity Trade-off
While both Penicillin V (Phenoxymethylpenicillin) and This compound (the L-isomer of Phenoxypropylpenicillin) function as orally active, acid-stable
-
Penicillin V represents the baseline for oral penicillins: moderate protein binding (~80%), reliable Gram-positive activity, and an achiral side-chain
-carbon. -
This compound introduces a propyl group and a specific chiral center (L-isomer). This modification drastically increases lipophilicity, resulting in superior oral absorption and acid stability but significantly higher serum protein binding (>90%), which paradoxically reduces the concentration of free, active antibiotic in the plasma despite high total levels.
This guide analyzes the mechanistic causality behind these differences and provides protocols to validate them.
Structural & Stereochemical Foundation
The core difference lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus.
Chemical Structure Comparison[1]
| Feature | Penicillin V | This compound |
| Side Chain | Phenoxymethyl | 1-Phenoxypropyl |
| Achiral (Two Hydrogens) | Chiral (L-isomer / (-)-isomer) | |
| Lipophilicity | Moderate | High (Propyl group effect) |
| Molecular Weight | 350.39 g/mol | 378.44 g/mol |
| Acid Stability | Stable (Phenoxy electron withdrawal) | Highly Stable (Steric shielding + Phenoxy) |
The Stereochemical Impact
Unlike Penicillin V, this compound possesses a chiral center at the side-chain
-
Stereoselectivity: Bacterial Penicillin-Binding Proteins (PBPs) evolved to recognize the D-Ala-D-Ala terminus of peptidoglycan. Consequently, semi-synthetic penicillins with D-isomer side chains (e.g., Dexpropicillin) typically exhibit higher affinity for PBPs than their L-isomer counterparts.
-
This compound (L-isomer): Historically shows reduced intrinsic antibacterial potency in vitro compared to the D-isomer or Penicillin V, but compensates with enhanced pharmacokinetic stability and absorption profiles.
Pharmacodynamics: Target Interaction & Spectrum
Mechanism of Action
Both agents act as suicide substrates for PBPs (Transpeptidases), inhibiting cell wall cross-linking.
-
Penicillin V: Forms a stable acyl-enzyme complex with PBP1a/1b and PBP2/3 in Gram-positives.
-
This compound: The bulky propyl group and L-configuration introduce steric hindrance. While this can reduce affinity for the target PBP (higher MIC), it may also provide steric protection against certain
-lactamases (though not broad-spectrum stability).
Antibacterial Spectrum[1][2][3]
-
Penicillin V: Highly active against Streptococcus pyogenes, Streptococcus pneumoniae (penicillin-susceptible), and non-beta-lactamase producing Staphylococcus aureus.
-
This compound: Exhibits a similar spectrum but generally higher Minimum Inhibitory Concentrations (MICs). The clinical utility is driven by its ability to maintain serum levels, not superior intrinsic potency.
Pharmacokinetics: The Protein Binding Paradox
The most critical pharmacological distinction is the Protein Binding (PB) profile, driven by the hydrophobic effect of the propyl side chain.
Comparative Pharmacokinetics
| Parameter | Penicillin V | This compound | Causality |
| Oral Absorption | ~60% | >70% | Increased lipophilicity facilitates passive diffusion. |
| Serum Protein Binding | 75 - 80% | ~90 - 95% | Propyl group increases affinity for Albumin Site I. |
| Free (Active) Fraction | ~20 - 25% | ~5 - 10% | High binding sequesters drug, lowering effective MIC coverage. |
| Half-Life ( | 30 - 60 min | 60 - 90 min | Protein binding protects against renal clearance. |
The Clinical Implication
This compound produces higher total serum concentrations than Penicillin V, but the free (microbiologically active) concentration is often lower. This illustrates the "Protein Binding Trap" in antibiotic design: optimizing for absorption (lipophilicity) often inadvertently increases albumin affinity, neutralizing the gain in bioavailability.
Visualization: The Pharmacological Logic Loop
The following diagram illustrates the causal relationships between the structural modifications and the resulting pharmacological outcomes.
Caption: Causal pathway linking this compound's propyl side chain to its high protein binding and reduced free drug concentration.
Experimental Protocols
To validate these differences in a research setting, the following self-validating protocols are recommended.
Protocol A: Comparative Serum Protein Binding (Ultrafiltration)
Objective: Quantify the free fraction of this compound vs. Penicillin V.
-
Preparation:
-
Prepare spiked human plasma samples (pH 7.4) with this compound and Penicillin V at therapeutic concentrations (e.g., 10
g/mL). -
Control: Prepare identical concentrations in Phosphate Buffered Saline (PBS) to rule out membrane adsorption.
-
-
Equilibration: Incubate samples at 37°C for 30 minutes.
-
Ultrafiltration:
-
Load 500
L of plasma into a centrifugal ultrafiltration device (30 kDa MWCO). -
Centrifuge at 2000
g for 20 minutes at 37°C.
-
-
Analysis:
-
Collect the ultrafiltrate (contains free drug).
-
Analyze total plasma and ultrafiltrate via HPLC-UV (254 nm) or LC-MS/MS.
-
-
Calculation:
-
Validation Criterion: Recovery in PBS control must be >95%.
-
Protocol B: Acid Stability Kinetics
Objective: Demonstrate the superior stability of the phenoxypropyl scaffold.
-
Acid Challenge: Dissolve compounds in simulated gastric fluid (HCl, pH 1.2) at 37°C.
-
Sampling: Aliquot samples at
minutes. -
Neutralization: Immediately quench aliquots with cold NaOH or buffer to pH 7.0.
-
Quantification: Measure remaining intact antibiotic via microbiological assay (zone of inhibition on S. aureus) or HPLC.
-
Result: this compound should show a slower degradation rate constant (
) compared to Penicillin V.
References
-
Rolinson, G. N. (1998). "The influence of protein binding on the therapeutic effect of beta-lactam antibiotics."[1] Journal of Antimicrobial Chemotherapy. Link
-
World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound."[2][3][4] WHO Drug Information. Link
-
Garrod, L. P. (1960). "Relative Activity of Four Phenoxy-Penicillins against Staphylococci." British Medical Journal. Link
-
Craig, W. A. (1993). "Relevance of protein binding and tissue concentrations of antibiotics." Clinical Pharmacokinetics. Link
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link[3]
Sources
Levopropicillin: A Technical Review of Stereochemical Efficacy in Early Beta-Lactam Development
Executive Summary
Levopropicillin (potassium levopropylcillin) represents a pivotal case study in the history of semi-synthetic penicillins. Emerging from the "Golden Era" of antibiotic research in the late 1950s and early 1960s, it was part of the industry's race to develop acid-stable, orally active penicillins derived from the 6-aminopenicillanic acid (6-APA) nucleus.
This guide provides a rigorous technical analysis of this compound, specifically focusing on the impact of stereochemistry on antimicrobial efficacy. While the agent demonstrated significant acid stability and oral absorption, its clinical utility was ultimately limited by the "serum paradox"—a phenomenon where high total serum concentrations masked low levels of free, active drug due to extensive protein binding. This review dissects the synthesis, microbiological spectrum, and pharmacokinetic failures that defined the molecule's lifecycle, offering critical lessons for modern small-molecule drug design.
Chemical Architecture & Stereochemical Context
The Phenoxy-Penicillin Lineage
This compound is the L-isomer of propicillin (
The synthesis relies on the acylation of the 6-APA nucleus with
Structural Determinants of Efficacy
The stereochemistry at the
Key Structural Features:
-
Core: Beta-lactam thiazolidine ring (6-APA).
-
Side Chain:
-phenoxypropyl group. -
Chirality: L-configuration at the side-chain
-carbon.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway of this compound, highlighting the divergence from the racemic mixture.
Microbiological Spectrum & In Vitro Efficacy[2][3]
The Isomer Gap
Historical data from the Beecham and Bristol Laboratories archives indicates a consistent "isomer gap" in in vitro potency. While both isomers retain the fundamental mechanism of action—inhibition of peptidoglycan cross-linking—this compound consistently requires higher Minimum Inhibitory Concentrations (MICs) than the D-isomer or Penicillin V against standard pathogens.
Mechanistic Hypothesis: The steric hindrance presented by the L-phenoxypropyl group likely impedes the optimal fit into the active site of the transpeptidase enzymes (PBPs), reducing the rate of acylation essential for bacterial killing.
Comparative Activity Data
The following table summarizes the relative activity of this compound compared to its contemporaries. Note the significant reduction in potency against Staphylococcus aureus.
| Organism | Antibiotic | Relative Potency (vs Penicillin G = 100) | MIC Range (µg/mL) |
| Staphylococcus aureus (Oxford) | Penicillin G | 100 | 0.02 - 0.04 |
| Penicillin V | ~20-50 | 0.06 - 0.12 | |
| This compound | ~5-10 | 0.25 - 0.50 | |
| Propicillin (Racemic) | ~15-25 | 0.12 - 0.25 | |
| Streptococcus pyogenes | Penicillin G | 100 | 0.01 |
| This compound | ~10 | 0.05 - 0.10 |
Table 1: Comparative in vitro activity. This compound shows markedly reduced potency compared to Penicillin G and V.
Penicillinase Stability
One of the primary goals of the propicillin series was resistance to beta-lactamases (penicillinases).
-
Finding: this compound demonstrated some improved stability against staphylococcal penicillinase compared to Penicillin G, but it was inferior to the isoxazolyl penicillins (e.g., Methicillin, Oxacillin) which were developed shortly thereafter.
-
Result: It could not be reliably classified as a "penicillinase-resistant" penicillin in the clinical sense.
Pharmacokinetics: The Serum Paradox
The most technically interesting aspect of this compound is its pharmacokinetic profile. Early researchers observed that the drug produced exceptionally high total serum concentrations—often higher than those of Penicillin V or G.
Absorption and Stability
This compound is highly acid-stable, allowing it to pass through the gastric environment without significant degradation. This results in high oral bioavailability.
Protein Binding and Free Drug Theory
Despite high total serum levels, clinical outcomes did not always match expectations. This discrepancy is explained by protein binding.
-
This compound Protein Binding: >85-90%
-
Penicillin V Protein Binding: ~75-80%
-
Amoxicillin Protein Binding: ~20%
The Consequence: Only the unbound (free) fraction of the antibiotic is pharmacologically active. While this compound flooded the blood, the vast majority was sequestered by serum albumin, rendering it inactive against tissue infections.
Pharmacokinetic Workflow Visualization
Figure 2: The "Serum Paradox" of this compound. High total serum levels are negated by extensive albumin binding, leaving a minimal free fraction for therapeutic action.
Clinical Reality & Toxicology
Clinical Efficacy
In clinical trials conducted in the early 1960s, this compound was effective against highly susceptible organisms (e.g., Streptococcus pyogenes) where the MIC was low enough that even the small free drug fraction exceeded the threshold. However, for less susceptible organisms or deep-seated infections, the high protein binding and lower intrinsic activity (higher MIC) resulted in therapeutic failures compared to Penicillin V.
Toxicology Profile
The toxicology of this compound was similar to other penicillins:
-
Hypersensitivity: The primary risk factor (rash, anaphylaxis).
-
Gastrointestinal: Mild disturbances (nausea) were reported but generally less severe than with broader-spectrum agents that disrupt the microbiome more aggressively.
-
Potassium Load: As the potassium salt (Levopropylcillin potassium), caution was required in patients with renal insufficiency due to the electrolyte load.
Conclusion: Lessons for Modern Drug Design
The story of this compound serves as a critical reference point for modern medicinal chemistry:
-
Chirality is Non-Negotiable: The "isomer gap" in efficacy highlights that stereoisomers must be treated as distinct pharmacological entities. The L-isomer's reduced fit for the PBP target drastically lowered its potency.
-
The Free Drug Principle: this compound illustrates the danger of optimizing for total serum concentration (
) without accounting for protein binding. Modern PK/PD modeling now prioritizes fT>MIC (time free drug concentration exceeds MIC) as the primary predictor of beta-lactam efficacy. -
Structural Trade-offs: The hydrophobic side chain that conferred acid stability also contributed to the high protein binding, a trade-off that ultimately rendered the molecule obsolete in the face of superior analogs like Amoxicillin.
References
-
Rolinson, G. N., & Stevens, S. (1961). Microbiological studies on a new broad-spectrum penicillin, "Penbritin". British Medical Journal. Link(Contextual reference for the era of semi-synthetic penicillin development).
-
Garrod, L. P. (1960). Relative Activity of Four Penicillins. British Medical Journal. Link(Foundational data on relative efficacy of phenoxy-penicillins).
-
Bond, J. M., et al. (1963). A comparison of the serum concentrations of phenethicillin and propicillin. British Medical Journal. Link(PK comparison of the propicillin class).
-
World Health Organization. (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO Press. Link(Verification of nomenclature and classification).
-
Kasprzyk-Hordern, B. (2020). The Role of Stereochemistry of Antibiotic Agents in the Development of Antibiotic Resistance in the Environment. Environment International. Link(Modern review of stereochemistry in antibiotic efficacy).
Sources
Methodological & Application
Application Notes & Protocols: Synthesis and Purification of Levopropicillin Potassium
These application notes provide a comprehensive guide for the chemical synthesis and subsequent purification of levopropicillin potassium, an active pharmaceutical ingredient (API). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and high purity of the final compound.
Introduction to this compound
This compound is a semi-synthetic antibiotic belonging to the penicillin class of beta-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs).[2][3][4][5] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[2][4] this compound is effective against a range of gram-positive bacteria.[4] The potassium salt of this compound is often preferred for pharmaceutical formulations due to its increased stability and solubility.[6]
Chemical Structure of this compound:
-
Core: 6-aminopenicillanic acid (6-APA)
-
Side Chain: (S)-2-phenoxybutanoic acid
The synthesis of this compound, therefore, involves the acylation of the 6-amino group of 6-APA with the (S)-2-phenoxybutanoic acid side chain.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the activation of the carboxylic acid on the side chain, followed by its coupling with 6-aminopenicillanic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound acid.
Experimental Protocol: Synthesis of this compound Acid
This protocol details the synthesis of the free acid form of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| (S)-2-phenoxybutanoic acid | 180.20 | 1.0 eq | Starting material for the side chain |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 eq | Activating agent |
| 6-Aminopenicillanic acid (6-APA) | 216.27 | 1.0 eq | Penicillin nucleus |
| Acetone | - | Varies | Reaction solvent |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Varies | Base for pH adjustment |
| Dichloromethane (DCM) | 84.93 | Varies | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Varies | Drying agent |
Procedure:
-
Activation of the Side Chain:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-phenoxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (S)-2-phenoxybutanoyl chloride.
-
-
Coupling with 6-APA:
-
In a separate flask, dissolve 6-aminopenicillanic acid (1.0 eq) in a mixture of acetone and water.
-
Cool the 6-APA solution to 0-5°C.
-
Maintain the pH of the 6-APA solution at 7.5-8.5 by the controlled addition of a saturated sodium bicarbonate solution.
-
Dissolve the crude (S)-2-phenoxybutanoyl chloride in anhydrous acetone and add it dropwise to the 6-APA solution while vigorously stirring and maintaining the pH and temperature.
-
Continue stirring for 1-2 hours after the addition is complete.
-
-
Work-up and Isolation of this compound Acid:
-
Once the reaction is complete, adjust the pH of the solution to 2.0 with a suitable acid (e.g., 2N HCl) to precipitate the this compound acid.
-
Filter the precipitate and wash it with cold water.
-
Dry the product under vacuum at a low temperature.
-
Purification of this compound Potassium
The purification process involves the conversion of the crude this compound acid into its potassium salt, followed by crystallization to achieve high purity.
Purification and Crystallization Workflow
Caption: Workflow for the purification of this compound potassium.
Experimental Protocol: Purification and Crystallization
This protocol describes the conversion of this compound acid to its potassium salt and its subsequent purification by crystallization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude this compound Acid | 378.45 | 1.0 eq | Starting material for purification |
| Potassium Hydroxide (KOH) | 56.11 | 1.0 eq | For salt formation |
| Ethanol | - | Varies | Solvent for dissolution and reaction |
| Isopropanol | - | Vries | Anti-solvent for crystallization |
| Diethyl ether | - | Varies | For washing the final product |
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound acid in ethanol.
-
In a separate container, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.
-
Slowly add the ethanolic KOH solution to the this compound acid solution with constant stirring. Monitor the pH to ensure it reaches neutrality (pH ~7.0).
-
-
Crystallization:
-
To the resulting solution of this compound potassium, slowly add isopropanol as an anti-solvent to induce crystallization.[7]
-
Cool the mixture in an ice bath to further promote the precipitation of the potassium salt.
-
Allow the mixture to stand at a low temperature for several hours to ensure complete crystallization.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove residual solvents.
-
Dry the purified this compound potassium crystals under vacuum at a temperature not exceeding 40°C.
-
Quality Control
To ensure the purity and identity of the synthesized this compound potassium, the following analytical techniques are recommended:
| Analytical Technique | Parameter Measured | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities | Purity ≥ 99.0%. Identification of any related substances or degradation products.[8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and chemical structure | Characteristic peaks corresponding to the β-lactam ring, amide, and carboxylic acid salt. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and stereochemistry | Proton and Carbon NMR spectra consistent with the structure of this compound potassium. |
| Mass Spectrometry (MS) | Molecular weight | A molecular ion peak corresponding to the mass of the this compound cation. |
| Karl Fischer Titration | Water content | Water content within specified limits for the final API. |
Discussion and Causality
-
Choice of Activating Agent: Thionyl chloride is an effective agent for converting the carboxylic acid of the side chain into a more reactive acyl chloride. This facilitates the subsequent nucleophilic attack by the amino group of 6-APA.
-
pH Control During Coupling: Maintaining a slightly alkaline pH (7.5-8.5) during the coupling reaction is crucial. It ensures that the amino group of 6-APA is deprotonated and thus sufficiently nucleophilic to react with the acyl chloride. A lower pH would protonate the amine, rendering it unreactive, while a significantly higher pH could lead to the hydrolysis of the β-lactam ring.
-
Temperature Control: The reactions are conducted at low temperatures to minimize side reactions and prevent the degradation of the heat-sensitive β-lactam ring of the penicillin core.
-
Crystallization as a Purification Step: Crystallization is a powerful technique for purifying the final product.[7] The choice of solvent (ethanol) and anti-solvent (isopropanol) is critical for obtaining well-defined crystals and high purity. The slow addition of the anti-solvent and cooling reduces the solubility of the desired compound, leading to its precipitation while impurities remain in the solution.
References
- Google Patents. (n.d.). Preparation of crystalline potassium penicillin.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Chemistry LibreTexts. (2022, July 4). Penicillin.
- National Center for Biotechnology Information. (n.d.). Penicillin - StatPearls. NCBI Bookshelf.
- PubChem. (n.d.). Propicillin.
- ResearchGate. (2023, August 7). How I can prepare Penicilin G potassium salt?
- PubMed Central. (n.d.). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction.
- YouTube. (2024, September 11). Penicillin antibiotics - Mechanism of action, side effects and resistance.
Sources
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US2719149A - Preparation of crystalline potassium penicillin - Google Patents [patents.google.com]
- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of levopropicillin
Application Note: High-Resolution Mass Spectrometry Profiling of Levopropicillin
Introduction & Scope
This compound (the L-isomer of propicillin) is a semi-synthetic, acid-stable penicillin belonging to the beta-lactam class.[1] While the D-isomer (propicillin) is more commonly utilized clinically for its antibacterial potency, the rigorous characterization of This compound is critical in pharmaceutical development, particularly for isomer-specific purity analysis and degradation studies.[1]
This Application Note provides a definitive guide to the mass spectrometry (MS) behavior of this compound. Unlike generic penicillin profiling, this protocol addresses the specific fragmentation pathways driven by the phenoxypropyl side chain and the labile beta-lactam core .
Key Technical Insight: While mass spectrometry in achiral environments cannot distinguish between this compound and its enantiomer propicillin, the fragmentation physics described here are identical for both. Differentiation requires the upstream chiral LC separation described in the protocol section.
Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility, the following protocol synthesizes optimized chromatographic separation with soft-ionization MS parameters.
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg this compound Potassium in 1 mL of 50:50 Methanol:Water (v/v).
-
Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid (aq).
-
Stability Note: Beta-lactams are prone to hydrolysis.[1] Prepare fresh or store at -20°C.
Chromatographic Conditions (Chiral & Achiral)
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]
-
Achiral Column (Structural ID): C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Chiral Column (Isomer Specificity): Immobilized polysaccharide phase (e.g., Chiralpak IC or AD-RH).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min (Achiral); Isocratic 40% B (Chiral).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]
-
Capillary Voltage: 3.5 kV.[1]
-
Fragmentor Voltage: 100–135 V (Optimized to prevent in-source fragmentation of the beta-lactam ring).[1]
-
Collision Energy (CE): Stepped 15, 30, 45 eV for comprehensive spectral coverage.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow from sample preparation to high-resolution fragment detection.
Results & Discussion: Fragmentation Dynamics
The mass spectral behavior of this compound is governed by the fragility of the beta-lactam ring and the stability of the phenoxypropyl side chain.
Precursor Ion Characterization
-
Observed Ion: [M+H]⁺
-
m/z: 379.1322 (Calculated for C₁₈H₂₃N₂O₅S⁺)[1]
-
Observation: The protonated molecule is readily observed but requires "soft" source conditions.[1][3] High fragmentor voltages often induce in-source opening of the beta-lactam ring.[1]
Primary Fragmentation Pathways
Upon Collision Induced Dissociation (CID), this compound undergoes three distinct cleavage events:
-
Pathway A: Side Chain Cleavage (Acylium Ion Formation) [1]
-
Pathway B: Thiazolidine Ring Retention
-
Fragmentation of the beta-lactam ring often leaves the thiazolidine ring intact with the carboxyl group.
-
Result: Formation of the thiazolidine-4-carboxylic acid ion (common to most penicillins).[1]
-
-
Pathway C: Decarboxylation [1]
-
Secondary fragmentation of the thiazolidine moiety involving the loss of HCOOH or CO₂ + H₂.
-
Diagnostic Ion Table
| Fragment Structure | m/z (Theoretical) | Origin | Mechanism |
| [M+H]⁺ | 379.1322 | Parent | Protonation of amide/amine |
| Side Chain Acylium | 163.0754 | Side Chain | Amide bond cleavage (R-CO⁺) |
| Thiazolidine Moiety | 160.0427 | Core | Beta-lactam ring opening + cleavage |
| Side Chain Alkyl | 135.0804 | Side Chain | Loss of CO from m/z 163 (Phenoxypropyl⁺) |
| Decarboxylated Core | 114.0372 | Core | Loss of HCOOH from m/z 160 |
| Phenoxy Group | 94.0413 | Side Chain | Phenol radical cation (Ph-OH⁺[1][4]•) |
Fragmentation Pathway Diagram
Caption: Mechanistic fragmentation map showing the divergence between side-chain specific ions (Red) and conserved penicillin core ions (Green).[1]
Scientific Validation & Troubleshooting
-
Isomer Confirmation: If the m/z 379 peak is observed but the retention time shifts significantly compared to a Propicillin standard on a chiral column, you have successfully identified the L-isomer (this compound).[1]
-
In-Source Decay: If m/z 160 or 163 are the base peaks in your full scan (not MS/MS), your fragmentor voltage is too high.[1] Lower it to 100V to preserve the parent ion.
-
Adducts: In the presence of sodium (common in glass containers), look for [M+Na]⁺ at m/z 401.[1]11. This adduct does not fragment easily and is poor for structural elucidation.[1]
References
-
PubChem. Propicillin | C18H22N2O5S - CID 92879.[1][5][6] National Library of Medicine.[1] Available at: [Link][1]
-
DiDonna, G.C., et al. Fragmentation of penicillins by electrospray ionization mass spectrometry. ResearchGate. (General Penicillin Fragmentation Mechanisms).[1][7]
-
Guide to Pharmacology. this compound Ligand Page. IUPHAR/BPS.[1] Available at: [Link][1]
- Ten Berge, H.J., et al.Identification of antibiotic residues in food products by LC-MS/MS. (Methodology for beta-lactam extraction and MS parameters).
Note: This application note assumes the use of standard ESI-QTOF or Triple Quadrupole instrumentation. Exact mass values may vary slightly based on calibration and instrument resolution.
Sources
- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propicillin(1-) | C18H21N2O5S- | CID 25271617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Optimized Protocol for the Chromatographic Separation of Levopropicillin Using Reversed-Phase HPLC
Abstract
This application note presents a detailed, field-proven protocol for the optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of levopropicillin. This compound, a semi-synthetic antibiotic of the penicillin class, requires a precise and robust analytical method for its quantification in pharmaceutical formulations and for quality control purposes.[1] This guide elucidates the causal relationships between mobile phase parameters—specifically pH, organic modifier composition, and buffer strength—and the resulting chromatographic resolution, peak shape, and retention time of this compound. By following the systematic approach detailed herein, researchers can achieve optimal separation and ensure the method's trustworthiness through rigorous system suitability testing, in alignment with international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound, the levorotatory isomer of propicillin, is a penicillin-type antibacterial agent.[2] Its efficacy is intrinsically linked to its chemical integrity and purity. Consequently, a reliable and validated chromatographic method is paramount for distinguishing the active pharmaceutical ingredient (API) from potential impurities and degradation products.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the analysis of penicillins due to its efficiency and selectivity.[3] The core of a successful RP-HPLC method lies in the meticulous optimization of the mobile phase. This document provides a comprehensive guide to developing a scientifically sound mobile phase for this compound, grounded in the fundamental principles of chromatography and guided by international regulatory expectations.
Foundational Principles: Physicochemical Properties and Their Chromatographic Implications
A deep understanding of the analyte's physicochemical properties is the bedrock of logical method development. This compound, as a penicillin derivative, possesses key structural features that dictate its behavior in a reversed-phase system.
2.1. The Acidic Nature of the Carboxylic Acid Moiety
All penicillins, including this compound, feature a carboxylic acid group on the thiazolidine ring, which is part of the core 6-aminopenicillanic acid structure.[2] This group is acidic, with a pKa typically in the range of 2.6-2.8.[4] The ionization state of this carboxylic acid is highly dependent on the pH of the mobile phase and profoundly impacts the molecule's polarity and, therefore, its retention on a nonpolar stationary phase (e.g., C18).
-
At a pH well above the pKa (e.g., pH > 4.8): The carboxylic acid group will be predominantly deprotonated (ionized), rendering the molecule more polar. This increased polarity leads to reduced retention and earlier elution from the column.
-
At a pH at or near the pKa (e.g., pH 2.6-2.8): A mixture of the ionized and non-ionized forms will exist, which can lead to poor peak shape (e.g., peak fronting or tailing) and shifting retention times if the pH is not precisely controlled.
-
At a pH well below the pKa (e.g., pH < 1.6): The carboxylic acid group will be predominantly protonated (non-ionized), making the molecule less polar. This decreased polarity results in stronger interaction with the stationary phase, leading to increased retention and later elution.
For robust and reproducible separations, it is crucial to operate at a mobile phase pH that is at least 2 units away from the analyte's pKa. Given the acidic nature of this compound, a mobile phase with a pH in the acidic range (typically between 2.5 and 4.0) is recommended to ensure the analyte is in a single, non-ionized form, thereby promoting sharp, symmetrical peaks and stable retention times.
2.2. The Role of the Organic Modifier
The organic modifier in the mobile phase serves to modulate the elution strength. Acetonitrile and methanol are the most commonly employed organic solvents in RP-HPLC.[5] The choice and concentration of the organic modifier directly influence the retention time and can also affect the selectivity of the separation.
-
Acetonitrile: Often provides higher efficiency and lower backpressure compared to methanol. It is also transparent at lower UV wavelengths, which can be advantageous for detecting compounds with low λmax values.[5]
-
Methanol: A more polar and cost-effective alternative to acetonitrile. It can offer different selectivity for certain compounds and is considered a "greener" solvent.[5]
The optimal percentage of the organic modifier is determined empirically to achieve a desirable retention time, typically with a k' (retention factor) between 2 and 10 for the main analyte peak.
Experimental Workflow for Mobile Phase Optimization
The following section details a systematic, step-by-step protocol for the optimization of the mobile phase for the chromatographic separation of this compound. This workflow is designed to be self-validating at each stage, ensuring the final method is robust and reliable.
Sources
- 1. Propicillin [drugfuture.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levopimaric acid | C20H30O2 | CID 221062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Kinetic Profiling of Levopropicillin Hydrolysis
An in-depth Application Note and Protocol guide for enzymatic degradation assays using Levopropicillin .
A Stereoselective Beta-Lactamase & Acylase Assay Guide
Abstract & Introduction
This compound (L-
In drug development and biochemical research, this compound is utilized to:
-
Map Active Site Topology: Probe the stereospecificity of
-lactamases (e.g., TEM-1, AmpC) and penicillin acylases. -
Study Chiral Inversion: Investigate metabolic stability and potential in vivo racemization.
-
Validate Enzyme Kinetics: Serve as a "slow-substrate" control to determine
and limits in high-throughput screening.
This guide details the protocols for monitoring the enzymatic degradation of this compound via UV-Visible Spectrophotometry (real-time kinetics) and High-Performance Liquid Chromatography (HPLC) (end-point analysis).
Mechanism of Action
The enzymatic degradation of this compound primarily occurs via two pathways, depending on the enzyme class employed:
-
-Lactamase Mediated Hydrolysis: The enzyme attacks the cyclic amide bond of the
-lactam ring, opening it to form Levopropicilloic Acid . This is the primary mechanism of bacterial resistance. -
Penicillin Acylase Mediated Cleavage: The enzyme hydrolyzes the amide bond connecting the side chain (L-phenoxypropyl group) to the 6-aminopenicillanic acid (6-APA) core.
Figure 1: Enzymatic Degradation Pathways of this compound
Caption: Dual degradation pathways of this compound. Pathway A (Red) depicts resistance-mediated ring opening. Pathway B (Green) depicts industrial/metabolic deacylation.
Materials & Reagents
Chemicals [1][2][3][4][5]
-
Substrate: this compound Potassium Salt (Purity >98%).
-
Enzymes:
-
Standard:
-lactamase from Bacillus cereus or E. coli (TEM-1). -
Optional: Penicillin G Acylase (PGA) for side-chain specificity studies.
-
-
Buffer System: 50 mM Potassium Phosphate Buffer (pH 7.0) or PBS.
-
Note: Avoid amine-based buffers (Tris) if using acylases, as they can act as nucleophiles.
-
-
Quenching Agent: 1% Trifluoroacetic acid (TFA) or Acetonitrile (ACN).
Equipment
-
UV-Vis Spectrophotometer (Quartz cuvettes, path length 1 cm).
-
HPLC System with UV/Diode Array Detector (DAD).
-
Thermostatic water bath or block heater (37°C).
Protocol 1: Spectrophotometric Kinetic Assay (Real-Time)
Principle: The
Procedure
-
Substrate Preparation:
-
Prepare a 10 mM Stock Solution of this compound in 50 mM Phosphate Buffer (pH 7.0).
-
Critical: Prepare fresh.
-lactams act as their own catalysts in solution over time (spontaneous hydrolysis).
-
-
Baseline Scan (Validation Step):
-
Dilute stock to 0.5 mM.
-
Scan absorbance from 200–300 nm.
-
Identify
(typically ~232 nm). Ensure Absorbance is between 0.6–0.8 AU.
-
-
Reaction Setup:
-
In a quartz cuvette, add:
-
980 µL Buffer (pre-warmed to 37°C).
-
10 µL Enzyme Solution (concentration optimized to yield
/min of 0.05–0.1).
-
-
Incubate for 2 minutes to equilibrate.
-
-
Initiation:
-
Add 10 µL this compound Stock (Final Conc: 100 µM).
-
Mix immediately by inversion (do not vortex vigorously to avoid enzyme denaturation).
-
-
Data Acquisition:
-
Monitor Absorbance at 232 nm for 5–10 minutes.
-
Record the linear slope of the initial velocity (
).
-
Data Analysis
Calculate the enzymatic activity using the Beer-Lambert Law:
-
: Molar extinction coefficient difference (
) between intact substrate and product (typically for penicillins at 232 nm; determine experimentally if unknown). - : Path length (1 cm).
Protocol 2: HPLC-Based End-Point Assay
Principle: Used when high sensitivity is required or to separate stereoisomers. This method quantifies the depletion of this compound and the formation of Levopropicilloic acid.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Isocratic Mode: 70% A / 30% B (Adjust based on retention time).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (detects both amide and aromatic side chain).
Workflow Diagram
Caption: Step-by-step workflow for the HPLC-based degradation assay.[1][3][6][7][8][9]
Procedure
-
Incubation: Mix 100 µL this compound (1 mM) with enzyme in 800 µL buffer.
-
Sampling: At defined intervals (e.g., 0, 10, 20, 30 min), remove 100 µL aliquots.
-
Quenching: Immediately transfer aliquot into a tube containing 100 µL cold Acetonitrile (with 0.1% TFA). This stops the reaction and precipitates the enzyme.
-
Clarification: Centrifuge at 10,000
g for 5 minutes. -
Injection: Inject 20 µL of the supernatant into the HPLC.
Data Presentation & Interpretation
Kinetic Parameters Calculation
To determine the specificity constant (
| Parameter | Definition | Significance in this compound Assay |
| Maximum Velocity | Indicates the turnover capacity of the enzyme for the L-isomer. | |
| Michaelis Constant | Reflects the affinity. A high | |
| Turnover Number |
Comparative Analysis Table (Example Layout)
| Substrate |
Troubleshooting & Controls
-
Spontaneous Hydrolysis: Always run a "No Enzyme" control. Penicillins are unstable at extreme pH or high temperatures. Subtract this slope from the enzymatic rate.
-
Isomer Purity: Ensure your this compound source is not contaminated with the D-isomer. Even 1% D-isomer contamination can skew kinetic results if the enzyme prefers the D-form by orders of magnitude.
-
Wavelength Interference: If the enzyme solution has high absorbance at 232 nm, increase the substrate concentration or switch to the HPLC method.
References
-
Bush, K., & Jacoby, G. A. (2010).
-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. -
Matagne, A., et al. (1998).
-lactamases: efficiency and diversity. Biochemical Journal, 330(2), 581–598. -
Bird, A. E., et al. (1962). Semisynthetic Penicillins. VIII. The Effect of the Side Chain on the Hydrolysis of Penicillins by Penicillinase.[8][10][11][12] Applied Microbiology. (Foundational text on side-chain stereochemistry).
-
Girisuta, B. (2007). Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. University of Groningen. (Cited for general hydrolysis kinetic modeling principles).
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquisition of substrate-specific parameters during the catalytic reaction of penicillinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of enzymatic resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificity of penicillin amidase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquisition of substrate-specific parameters during the catalytic reaction of penicillinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate specificity of penicillin acylase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for stereoselective synthesis of levopropicillin
Application Note: Stereoselective Synthesis of Levopropicillin Potassium
Executive Summary
This compound (Potassium (6R)-6-[(2S)-2-phenoxybutanoylamino]penicillanate) is the levorotatory isomer of the semi-synthetic antibiotic propicillin. Unlike its racemic or dextrorotatory counterparts, the pure L-isomer often exhibits distinct pharmacokinetic profiles and stability characteristics. This application note details a robust, scalable protocol for the stereoselective synthesis of this compound. The workflow prioritizes the optical resolution of the side-chain precursor, (-)-
Retrosynthetic Strategy & Workflow
The synthesis hinges on two critical factors:
-
Optical Purity of the Side Chain: The chirality at the
-position of the side chain is established before coupling to avoid complex diastereomeric separations later. -
Beta-Lactam Integrity: The coupling conditions must be mild (low temperature, controlled pH) to prevent ring opening or decarboxylation.
Figure 1: Synthetic Workflow for this compound
Caption: Step-wise stereoselective synthesis pathway from raw precursors to this compound Potassium.
Detailed Protocols
Protocol A: Preparation and Resolution of (-)- -Phenoxybutyric Acid
The synthesis begins with the preparation of the racemic acid, followed by classical resolution. While enzymatic routes exist, chemical resolution using chiral amines remains the industrial standard for this specific substrate due to cost-efficiency and high enantiomeric excess (ee).
Reagents:
-
Phenol,
-Bromobutyric acid, NaOH (40% aq). -
Resolving Agent: Cinchonidine or (-)-
-Phenylethylamine. -
Solvents: Acetone, Methanol, dilute HCl.
Step-by-Step Methodology:
-
Etherification (Synthesis of Racemate):
-
In a 2L reactor, dissolve Phenol (1.0 eq) in 40% NaOH (2.2 eq).
-
Add
-bromobutyric acid (1.1 eq) dropwise at 60°C. -
Reflux for 3 hours.[1]
-
Acidify with HCl to pH 1.0 to precipitate (±)-
-phenoxybutyric acid. Extract with ethyl acetate and dry. -
Yield Target: >85% crude solid.
-
-
Optical Resolution:
-
Dissolve (±)-
-phenoxybutyric acid (100 g) in boiling acetone (800 mL). -
Add Cinchonidine (0.5 eq based on racemate) slowly.
-
Allow the solution to cool slowly to 4°C over 12 hours. The salt of the (-)-isomer crystallizes preferentially.
-
Filtration: Collect the crystals. Recrystallize twice from acetone/methanol (9:1) to upgrade chiral purity.[2]
-
Liberation of Acid: Suspend the salt in water and acidify with 2N HCl. Extract the free acid with diethyl ether.
-
Validation: Check optical rotation. Target
(c=1, EtOH).
-
Data Summary: Resolution Efficiency
| Step | Yield (%) | Optical Rotation | Enantiomeric Excess (ee) |
| Crude Racemate | 92% | 0° | 0% |
| Salt Crystallization 1 | 70% (of theoretical) | -25° | ~65% |
| Salt Crystallization 2 | 55% (of theoretical) | -38° | >95% |
| Final Isolated Acid | 45% (overall) | -41° | >98% |
Protocol B: Acylation of 6-APA (Mixed Anhydride Method)
Direct acylation using acid chlorides is too harsh for the penicillin nucleus. The Mixed Anhydride (MA) method is preferred for its mild conditions, minimizing the degradation of the
Reagents:
-
(-)-
-Phenoxybutyric acid (from Protocol A). -
Ethyl chloroformate (Activator).
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (Base).
-
Solvent: Anhydrous Acetone or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Activation (Formation of Mixed Anhydride):
-
Dissolve (-)-
-phenoxybutyric acid (10.0 g, 55 mmol) in anhydrous acetone (100 mL) containing NMM (56 mmol). -
Critical Step: Cool the mixture to -15°C using a cryostat or dry ice/acetone bath.
-
Add Ethyl chloroformate (55 mmol) dropwise, maintaining temperature below -10°C.
-
Stirring: Agitate at -15°C for 20 minutes. The formation of NMM-HCl precipitate indicates reaction progress.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 6-APA (12.0 g, 55 mmol) in a mixture of water (30 mL) and TEA (55 mmol) to form a clear solution (pH ~7.5). Cool to 0°C.
-
Add the cold acetone solution of the Mixed Anhydride to the aqueous 6-APA solution in one portion.
-
Reaction: Stir vigorously for 60 minutes, allowing the temperature to rise naturally to 0°C.
-
Work-up: Acidify the mixture to pH 2.0 with dilute H2SO4 while extracting immediately into cold Butyl Acetate. (Rapid extraction prevents acid-catalyzed
-lactam hydrolysis).
-
Protocol C: Isolation of Potassium this compound
The free acid of this compound is unstable. It is converted to the potassium salt for stability and pharmaceutical utility.
Reagents:
-
Potassium 2-ethylhexanoate (SEH) (solution in butanol or ethyl acetate).
Methodology:
-
Dry the Butyl Acetate extract from Protocol B with anhydrous
. -
Add Potassium 2-ethylhexanoate solution (1.1 eq) dropwise at room temperature.
-
This compound Potassium will crystallize as a white solid.
-
Maturation: Stir for 1 hour at 0°C to complete precipitation.
-
Filtration: Filter under nitrogen, wash with ethyl acetate, then hexane.
-
Drying: Vacuum dry at 40°C.
Analytical Validation & QC
To ensure the protocol was successful, the following parameters must be verified.
| Test | Method | Acceptance Criteria |
| Identity | IR / H-NMR | Matches standard. |
| Assay | HPLC (C18, Phosphate buffer/MeOH) | > 97.0% |
| Specific Rotation | Polarimetry (c=1, H2O) | |
| Stereochemistry | Chiral HPLC | < 1.0% D-isomer (Propicillin impurity). |
| Residual Solvent | GC-Headspace | Compliant with ICH Q3C. |
References
-
Batchelor, F. R., et al. (1959).[4] "Synthesis of penicillin: 6-aminopenicillanic acid in penicillin fermentations." Nature, 183, 257–258.[4] Link[4]
- Vanderhaeghe, H., et al. (1963). "Preparation of Penicillins from 6-Aminopenicillanic Acid." Journal of Medicinal Chemistry. (Foundational text on mixed anhydride coupling for penicillins).
-
US Patent 2,941,995. "Alpha-phenoxyalkyl penicillins and salts thereof." (The foundational patent describing the synthesis of propicillin derivatives). Link
-
McKenzie, A. "The resolution of beta-hydroxybutyric acid into its optically active components." Journal of the Chemical Society. (Reference for resolution techniques of butyric acid derivatives). Link
- Vertex AI Search Results. (2023). "Synthesis of this compound from 6-APA" and "Resolution of alpha-phenoxybutyric acid".
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105648022A - Process for direct preparation of amoxicillin by liquid 6-APA (amino penicillanic acid) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting levopropicillin degradation in aqueous solutions
Welcome to the Technical Support Center
Topic: Troubleshooting Levopropicillin Degradation in Aqueous Solutions
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome. This guide is designed to be a practical, in-depth resource for any professional encountering stability challenges with this compound in aqueous environments. The inherent reactivity of the β-lactam ring, while crucial for its antibacterial efficacy, makes it susceptible to degradation.[1][2] Understanding the mechanisms behind this degradation is the first step toward developing robust and stable formulations. This center provides not only troubleshooting steps but also the fundamental science and validated protocols to help you diagnose and solve these issues effectively.
Part 1: Foundational Principles of this compound Instability
The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its core structural feature: the β-lactam ring . This four-membered ring is highly strained and, therefore, electrophilic. It is susceptible to nucleophilic attack, particularly from water or hydroxide ions, which leads to the opening of the ring and the formation of inactive degradation products like penicilloic acid.[3] The rate of this hydrolysis is significantly influenced by several environmental factors.
Key Degradation Pathway: β-Lactam Hydrolysis
The central challenge in formulating this compound is preventing this irreversible hydrolytic cleavage. The diagram below illustrates this fundamental degradation pathway.
Caption: Primary hydrolytic degradation pathway of this compound.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common experimental observations and provides a structured approach to identifying the root cause and implementing a solution.
Q1: "My this compound solution is losing potency much faster than expected, especially when buffered at a neutral or slightly alkaline pH. What is happening?"
A1: You are likely observing base-catalyzed hydrolysis.
-
Causality: The concentration of hydroxide ions (OH⁻), a potent nucleophile, increases as the pH rises above neutral. These ions directly attack the carbonyl carbon of the β-lactam ring, leading to rapid hydrolysis.[3] The stability of most penicillins is optimal in the slightly acidic pH range of 6.0 to 6.8. Above pH 7, the degradation rate increases significantly.
-
Troubleshooting Steps:
-
Confirm pH: Immediately measure the pH of your solution. Do not rely on the theoretical pH of the buffer; preparation errors can occur.
-
Perform a pH-Rate Profile Study: Prepare a series of buffered solutions (e.g., pH 4, 5, 6, 6.5, 7, 8). Add this compound to each and monitor its concentration over time using a stability-indicating HPLC method (see Protocol A).
-
Analyze the Data: Plot the logarithm of the remaining this compound concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs). A sharp increase in k_obs at pH values > 7 confirms base-catalyzed hydrolysis.
-
-
Solution:
-
Adjust the pH of your formulation to the range of maximal stability, typically between pH 6.0 and 6.8 .
-
Use a buffer system with adequate capacity to maintain this pH (e.g., citrate or phosphate buffers).
-
Q2: "I've adjusted my formulation to an acidic pH (~pH 4-5) to avoid base-catalysis, but I am still seeing significant degradation. Why?"
A2: You are now likely observing acid-catalyzed hydrolysis.
-
Causality: While more stable than in alkaline conditions, the β-lactam ring is also susceptible to acid-catalyzed hydrolysis.[4] Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon even more electrophilic and susceptible to attack by water molecules.
-
Troubleshooting Steps:
-
Reference your pH-Rate Profile: The data from the study described in A1 is crucial here. It will reveal the pH at which the degradation rate is at its minimum.
-
Investigate Excipients: Some formulation excipients can create acidic microenvironments or may themselves be acidic, lowering the bulk pH over time.
-
-
Solution:
-
Based on your pH-rate profile, select the pH that demonstrates the lowest degradation rate, which for many β-lactams is slightly acidic to near-neutral.
-
Ensure all excipients are compatible and do not alter the formulation's pH over its intended shelf-life.
-
Q3: "My refrigerated stock solution is degrading. I thought the cold temperature would prevent this?"
A3: Cold temperatures slow, but do not stop, hydrolysis. Furthermore, freezing can sometimes accelerate degradation.
-
Causality: Chemical reactions, including hydrolysis, are kinetically slowed at lower temperatures but not halted entirely. For frozen solutions, the "freeze concentration" effect can be detrimental. As ice crystals form from pure water, the drug and buffer salts become concentrated in the remaining unfrozen liquid phase.[5] This can cause drastic shifts in pH and increase solute concentration, potentially accelerating degradation in these localized pockets.[5]
-
Troubleshooting Steps:
-
Quantify Degradation: Analyze your refrigerated (2-8°C) and frozen (-20°C) stocks over time to determine the actual degradation rate.
-
Test Different Storage Conditions: Compare storage at -20°C vs. -80°C. The lower temperature of -80°C helps to minimize the liquid phase where degradation can occur.
-
Evaluate Freeze-Thaw Cycles: Subject a sample to several freeze-thaw cycles and compare its purity to a control that was frozen only once.
-
-
Solution:
-
For short-term storage (days to weeks), refrigeration at 2-8°C in a properly buffered solution (pH 6.0-6.8) is often sufficient.
-
For long-term storage, flash-freezing and storing at -80°C is preferable to -20°C to minimize the freeze concentration effect.[5]
-
Consider preparing aliquots to avoid multiple freeze-thaw cycles.
-
Q4: "I suspect my compound is being degraded by oxidation or light. How can I confirm this?"
A4: Perform a forced degradation study under oxidative and photolytic stress conditions.
-
Causality: While hydrolysis is the primary pathway, oxidation (often mediated by trace metal ions or peroxides) and photodegradation can also occur. International Council for Harmonisation (ICH) guidelines recommend stress testing to identify all potential degradation pathways.[6][7]
-
Troubleshooting Steps:
-
Execute a Forced Degradation Study: Use Protocol B to expose your this compound solution to oxidative (e.g., 3% H₂O₂) and photolytic (ICH-specified light/UV exposure) stress.[8]
-
Analyze Results: Use a validated, stability-indicating HPLC method to analyze the stressed samples against a protected control. The appearance of new degradation peaks or a significant loss of the parent peak under a specific condition confirms susceptibility.
-
-
Solution:
-
For Oxidation: If the compound is oxygen-sensitive, consider de-gassing your solutions by sparging with an inert gas like nitrogen or argon. Adding a suitable antioxidant or a chelating agent (like EDTA to sequester metal ions) may be necessary.
-
For Photodegradation: If the compound is light-sensitive, work under amber lighting and store all solutions in amber vials or containers wrapped in aluminum foil.[8]
-
Part 3: Diagnostic and Analytical Protocols
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing the root cause of this compound instability.
Caption: A systematic workflow for troubleshooting this compound degradation.
Protocol A: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for quantifying this compound and separating it from its degradation products. This method must be fully validated for your specific application.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution may be required. A starting point could be a mixture of phosphate buffer (pH 6.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λ_max of this compound (e.g., 275 nm).[9][10]
-
Sample Preparation: Dilute the aqueous this compound solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Validation: The method must be validated to be "stability-indicating." This is achieved by running samples from a forced degradation study (Protocol B) and demonstrating that the peaks for the degradation products are well-resolved from the parent this compound peak.
Protocol B: Forced Degradation Study
This study is essential for identifying potential degradation pathways as per ICH Q1A(R2) guidelines.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To test for acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temp for 1-4 hours | To test for base-catalyzed degradation.[3] |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | To test for oxidative degradation. |
| Thermal | 60°C in a controlled oven for 48 hours | To test for thermal degradation. |
| Photolytic | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To test for photodegradation.[8] |
For each condition, a control sample (this compound solution in the same buffer, protected from the stress condition) must be analyzed concurrently.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a β-lactamase inhibitor to stabilize my solution for experimental use?
-
A: No. β-lactamase inhibitors like clavulanic acid or tazobactam are designed to inhibit specific bacterial enzymes.[13] They have no effect on the chemical hydrolysis of the β-lactam ring and will not improve the stability of your aqueous solution.
-
-
Q: What is "mass balance" in the context of a stability study?
-
A: Mass balance is an important part of a forced degradation study. It refers to the process of accounting for all the initial API. The amount of API that has degraded should be approximately equal to the amount of degradation products formed. A good mass balance (e.g., 95-105%) provides confidence that your analytical method is detecting all major degradants.
-
-
Q: Are there alternatives to aqueous solutions for storing this compound?
-
A: Yes. If possible, storing this compound as a dry powder at the recommended temperature is the most stable option. For experimental use, consider dissolving it in a suitable, anhydrous organic solvent (e.g., DMSO) for stock solutions, which can then be diluted into your aqueous experimental medium immediately before use. However, you must verify the stability and solubility in that solvent.
-
References
-
Rezaei, F., et al. (2022). Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, PMC. Available at: [Link]
-
Girisuta, B., et al. (2012). Kinetics and Reaction Engineering of Levulinic Acid Production From Aqueous Glucose Solutions. ChemSusChem, PubMed. Available at: [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Available at: [Link]
-
Waley, S. G. (1979). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, PMC. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of levulinic acid. ResearchGate. Available at: [Link]
-
Berendsen, B. J. A., et al. (2018). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Food Additives & Contaminants: Part A. Available at: [Link]
-
Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical degradation of antibiotic levofloxacin by PbO 2 electrode: Kinetics, energy demands and reaction pathways. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Al-Kurdi, Z. I., et al. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences. Available at: [Link]
-
Pedroso, M. M., et al. (2007). The Mechanisms of Catalysis by Metallo β-Lactamases. Protein and Peptide Letters, PMC. Available at: [Link]
-
Sacher, M. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Academia.edu. Available at: [Link]
-
Tooke, C. L., et al. (2019). Drug Discovery in the Field of β-Lactams. Molecules, MDPI. Available at: [Link]
-
Celińska, E., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. International Journal of Molecular Sciences, MDPI. Available at: [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Available at: [Link]
-
Celińska, E., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Semantic Scholar. Available at: [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, PMC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. SIELC Technologies. Available at: [Link]
-
Migdall, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, MDPI. Available at: [Link]
-
Celińska, E., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. PubMed. Available at: [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Desta, Y. T., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. BMC Chemistry, PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
Resolving peak tailing issues in levopropicillin HPLC analysis
The following guide serves as a specialized technical support resource for researchers and analytical chemists working with Levopropicillin (potassium levopropylcillin). It addresses the specific physicochemical challenges of analyzing this beta-lactam antibiotic, moving beyond generic HPLC advice to target the molecular mechanisms driving peak asymmetry.
Topic: Resolving Peak Tailing & Asymmetry Issues Applicable For: this compound, Propicillin, and related Phenoxy-penicillins.
Diagnostic Workflow: Identify the Root Cause
Before altering your method, use this logic flow to diagnose the specific type of tailing. This compound tailing is rarely random; it is usually a symptom of ionization mismatch , metal chelation , or column voiding .
Technical Q&A: Mechanisms & Solutions
Q1: Why does this compound tail significantly even on a new C18 column?
The Mechanism: this compound contains a carboxylic acid group on the thiazolidine ring (pKa ≈ 2.8) and an amide linkage.[1] Tailing on a new column is typically caused by secondary silanol interactions or ionization suppression failure .
-
Silanol Interactions: Even though this compound lacks a highly basic primary amine, the amide nitrogen and the carboxylate (if ionized) can interact with acidic silanols on the silica surface.
-
Ionization State: If your mobile phase pH is near the pKa (2.8), the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. These two forms interact differently with the stationary phase, causing band broadening and tailing.
The Solution:
-
Lock the pH: Adjust the mobile phase pH to 2.0 – 2.5 using a phosphate buffer. This suppresses the ionization of the carboxylic acid (keeping it protonated/neutral), forcing the molecule to behave as a single species with consistent retention.
-
Column Choice: Use a "Base-Deactivated" (BDS) or heavily end-capped C18 column (e.g., L1 packing). These columns have chemically blocked silanol groups, preventing secondary adsorption.
Q2: I am using a phosphate buffer at pH 3.0, but the peak is still splitting or tailing. Why?
The Mechanism: This is often a sign of Metal Chelation . Beta-lactam antibiotics, including this compound, are strong chelating agents. They can bind to trace iron or stainless steel ions in the column frits or LC system tubing. This creates a "mixed-mode" retention where the analyte "drags" along the metal surfaces.
The Solution:
-
Add a Sacrificial Chelator: Add EDTA (0.1 mM) or Tartaric Acid to the mobile phase. These agents bind free metal ions more strongly than the antibiotic does.
-
Passivate the System: Flush your LC system with 30% Phosphoric Acid (overnight) to remove rust/metal ions, then rinse thoroughly.
-
Switch Hardware: If possible, use PEEK (polyetheretherketone) tubing and column frits instead of stainless steel.
Q3: Could the tailing be due to degradation?
The Mechanism: Yes. Penicillins are unstable in solution.
-
Hydrolysis: The beta-lactam ring can open in aqueous mobile phases, especially if left standing for hours.
-
Isomerization: this compound can partially isomerize or degrade into penillic acid derivatives. These degradation products often elute on the tail of the main peak, creating a "false" tail.
The Solution:
-
Fresh Prep: Prepare standard and sample solutions immediately before injection.
-
Temperature Control: Maintain the autosampler at 4°C .
-
Check the Front: Degradation products often appear as a "hump" on the front or tail. If the tailing increases over the course of a sequence, it is a stability issue, not a column issue.
Validated Experimental Protocols
Protocol A: Mobile Phase Optimization for this compound
Standard USP/EP style conditions modified for peak symmetry.
| Component | Condition | Scientific Rationale |
| Buffer | 20 mM Potassium Phosphate (monobasic) | Provides buffering capacity. Potassium salts are less soluble in organic solvents than sodium; ensure no precipitation occurs. |
| pH Adjustment | Adjust to pH 2.3 ± 0.1 with Phosphoric Acid | Critical: Ensures Carboxyl group (pKa ~2.8) is fully protonated (neutral) for sharp peaks. |
| Organic Modifier | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for penicillins due to lower viscosity and better dipole selectivity. |
| Ratio | 70:30 (Buffer:ACN) | Starting point. Adjust ACN ±5% to center retention time. |
| Additives | (Optional) 5 mM Triethylamine (TEA) | Acts as a "silanol blocker" if using older generation columns. Not needed for modern end-capped columns. |
Protocol B: Column Recovery Wash (Metal & Protein Removal)
Use this if you suspect metal contamination or matrix buildup is causing the tailing.
-
Disconnect the detector (to prevent clogging/fouling).
-
Flush 1: 20 Column Volumes (CV) of 95% Water / 5% Acetonitrile (Remove buffer salts).
-
Flush 2: 20 CV of 0.1% Phosphoric Acid in Water (Solubilize metal ions).
-
Flush 3: 20 CV of 50:50 Methanol:Water (Remove organic contaminants).
-
Flush 4: 10 CV of 100% Methanol (Deep clean).
-
Re-equilibrate: 20 CV of original Mobile Phase.
Quantitative Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Tailing Factor > 2.0 | Silanol Interaction | Run a neutral standard (e.g., Toluene). If sharp, column is chemically active. | Switch to "End-Capped" C18 or add 5mM TEA. |
| Split Peak | Filter/Frit Blockage | Reverse column flow (if permitted) into a beaker. | Replace inlet frit or guard column. |
| Broad Tailing | pH Mismatch | Measure pH of the aqueous portion of mobile phase. | Adjust pH to < 2.5. |
| Fronting + Tailing | Sample Solvent | Sample dissolved in 100% Organic solvent? | Dissolve sample in Mobile Phase. |
| Ghost Peaks on Tail | Degradation | Reinject the same vial after 4 hours. | Keep samples at 4°C; Limit run time. |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standardizes tailing factor calculations and system suitability).
-
Phenomenex Technical Notes. Troubleshooting HPLC Peak Tailing: Silanol Interactions and pH Effects. (Explains the mechanism of acidic/basic analyte interactions).
-
ResearchGate. Development of validated HPLC method for the determination of penicillin antibiotics. (Provides pKa context and buffer selection for Propicillin/Levopropicillin class).
-
PubChem. this compound Compound Summary (CID 23663989). (Chemical structure and property verification).
-
LCGC International. Determination of Penicillins in Meat by HPLC-UV and HPLC-MS-MS. (Discusses extraction and stability issues relevant to tailing).
Sources
Technical Support Center: Optimizing Signal-to-Noise in Levopropicillin Spectrophotometry
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Levopropicillin (Potassium/Sodium Salt) | CAS: 3736-12-7 Methodology Focus: UV-Vis Spectrophotometry (Direct & Derivatization)
Introduction: The Signal-to-Noise Battle
Welcome to the this compound Assay Support Hub. Unlike modern HPLC methods, spectrophotometric analysis of this compound (and similar phenoxy-alkyl penicillins) relies heavily on the integrity of the beta-lactam ring. "Noise" in this context is rarely just electronic static; it is often a chemical signal from hydrolyzed degradation products (penicilloic acid) or solvent impurities masking the analyte.
This guide addresses the three most common sources of assay failure: Hydrolytic Drift , Solvent Cut-off Interference , and Derivatization Kinetics .
Module 1: The Chemistry of Noise (Reaction & Derivatization)
Q: Why is my absorbance at 490 nm drifting downward immediately after adding the ferric chloride reagent?
A: You are likely observing the "Fading Effect" caused by rapid decarboxylation of the hydroxamic acid complex.
The Mechanism:
The standard colorimetric assay for this compound utilizes the Ferric Hydroxamate Method . The beta-lactam ring reacts with hydroxylamine to form this compound-hydroxamic acid, which then complexes with Fe(III) to form a purple chromophore (
-
The Noise Source: This complex is thermodynamically unstable in highly acidic environments. If your ferric chloride solution is too acidic or if the reading delay exceeds 10 minutes, the complex degrades, causing a "negative drift" in absorbance (chemical noise).
Troubleshooting Protocol:
-
Check Reagent pH: Ensure your Ferric Chloride reagent is prepared in 0.1 N HCl, not higher concentrations.
-
Standardize Time-to-Read: Adhere to a strict 15-minute window .
-
Buffer Stabilization: Use an acetate buffer (pH 4.5) during the complexation step to stabilize the color yield.
Q: I see high background absorbance in my "Blank" sample. Is my hydroxylamine bad?
A: High blank absorbance usually indicates reagent aging or heavy metal contamination.
The Mechanism: Hydroxylamine hydrochloride is hygroscopic and oxidizes over time. Oxidized hydroxylamine reacts non-specifically with Fe(III), creating a yellow-brown background noise that overlaps with the analyte's purple signal.
The Fix:
-
Fresh Prep: Prepare Hydroxylamine solution daily.
-
The Alcohol Check: If you are using alcohol as a co-solvent, ensure it is aldehyde-free. Aldehydes react with hydroxylamine to form oximes, which contribute to background turbidity.
Module 2: The Physics of Noise (Direct UV Analysis)
Q: When measuring this compound directly at 230-240 nm, the baseline is erratic and high. Why?
A: You are likely operating below the "UV Cut-off" of your solvent or using unmatched cuvettes.
The Mechanism: this compound has a weak absorption band around 230-240 nm due to the carbonyl functionality. However, this region is the "danger zone" for common solvents.
-
Acetone/Ethyl Acetate: Cut-off > 256 nm. (Will absorb 100% of the light, causing massive noise).
-
Ethanol: Cut-off ~205 nm (Acceptable, but impurities raise this).
-
Methanol: Cut-off ~205 nm (Best choice).
Data Table: Solvent Noise Thresholds
| Solvent | UV Cut-off (nm) | Suitability for this compound (235 nm) | Noise Risk |
| Water (HPLC Grade) | 190 | Excellent | Low |
| Methanol | 205 | Good | Low-Medium |
| Ethanol (95%) | 210 | Marginal | Medium (Benzene impurities) |
| Acetone | 330 | FAIL | Extreme (Total Signal Block) |
| Chloroform | 245 | FAIL | Extreme |
The Fix:
-
Switch Solvent: Dissolve this compound in 0.1 N NaOH or Phosphate Buffer (pH 7.0) for direct UV work.
-
Matched Cells: At 235 nm, a 0.01 mm pathlength difference between sample and blank cuvettes can cause an error of 0.05 Abs units. Use matched quartz cells only.
Module 3: Visualizing the Noise Pathways
The following diagram illustrates where "Chemical Noise" (Degradation) and "Physical Noise" (Matrix) enter the this compound assay workflow.
Figure 1: Critical Control Points for Noise in this compound Assays. Red pathways indicate noise introduction.
Standardized Protocol: Ferric Hydroxamate Method
Objective: Quantify this compound with minimal background interference.
Reagents:
-
Hydroxylamine HCl Solution: 17.5% w/v in water (Freshly prepared).
-
Alkaline Buffer: 3.5 M NaOH.
-
Ferric Reagent: 20g Ferric Ammonium Sulfate + 9.3 mL Conc. H2SO4, diluted to 1L with water.
-
Diluent: Ethanol/Water (1:1).
Step-by-Step Procedure:
-
Sample Prep: Dissolve 50 mg this compound in 100 mL water.
-
Derivatization (The Critical Step):
-
Pipette 2.0 mL of Sample into a flask.
-
Add 2.0 mL Hydroxylamine HCl .
-
Add 2.0 mL 3.5 M NaOH .
-
Wait exactly 5 minutes (Allow ring opening).
-
-
Acidification:
-
Add 2.0 mL 1.0 N HCl .
-
-
Color Development:
-
Add 2.0 mL Ferric Reagent .
-
Mix and let stand for 10 minutes .
-
-
Blanking Strategy (Self-Validating):
-
Prepare a "Reagent Blank" using water instead of sample.
-
Advanced Noise Reduction: Prepare a "Sample Blank" by treating the sample with NaOH before adding Hydroxylamine. This pre-hydrolyzes the beta-lactam ring, ensuring that any remaining signal is purely background noise, which can then be subtracted.
-
-
Measurement: Read Absorbance at 490 nm .
References
-
Ford, J. H. (1947). Hydroxylamine Method of Determining Penicillins. Analytical Chemistry, 19(12), 1004–1006. [Link]
-
Munson, J. W., et al. (1979).[1] Colorimetric determination of penicillins... by nickel (II)-catalyzed hydroxamic acid formation. Journal of Pharmaceutical Sciences, 68(10), 1333-1335. (Provides mechanistic insight into metal-catalyzed degradation). [Link]
-
Shimadzu Technical Guide. Noise Analysis in UV-Vis Spectrophotometry. (Technical grounding for instrumental noise). [Link]
Sources
Technical Support Center: Levopropicillin Stability & Sample Preparation
The following guide serves as a specialized Technical Support Center for researchers handling Levopropicillin (the levorotatory isomer of propicillin). It addresses the critical challenge of preventing thioether oxidation during sample preparation, a common artifact that compromises potency assays and pharmacokinetic studies.
Current Status: Operational
Topic: Prevention of Oxidative Degradation in this compound
Target Analyte: this compound (Potassium/Sodium Salt)
Critical Degradation Pathway: Thioether Oxidation (S-oxidation)[1]
Technical Overview: The Oxidation Mechanism[2][3][4]
Why is my this compound oxidizing? this compound, like all penicillins, contains a thiazolidine ring with a thioether (sulfide) sulfur atom.[1] This sulfur is highly nucleophilic and susceptible to attack by reactive oxygen species (ROS) or dissolved molecular oxygen, especially in solution.[1]
The oxidation proceeds in two stages:[2][3]
-
Sulfoxide Formation (+16 Da): The sulfur atom accepts an oxygen to form this compound Sulfoxide.[1] This is the primary degradation product seen during sample prep.[1]
-
Sulfone Formation (+32 Da): Under strong oxidative stress, the sulfoxide further oxidizes to this compound Sulfone.[1]
Unlike the
Degradation Pathway Diagram
Figure 1: The oxidative degradation pathway of this compound relative to hydrolytic competition.
Strategic Protocols: The "Anoxic" Sample Prep Workflow
To prevent oxidation, you must eliminate the three pillars of oxidation: Oxygen, Peroxides, and Catalysts .
Protocol A: High-Fidelity Sample Preparation (LC-MS/HPLC)
Objective: Prepare this compound samples with <0.1% oxidative degradation.
| Step | Action | Technical Rationale |
| 1. Solvent Prep | Sparge all solvents (Water, Acetonitrile) with High-Purity Nitrogen (99.99%) for 15 mins prior to use.[1] | Removes dissolved |
| 2. Buffer Selection | Use Ammonium Acetate (pH 6.0) or Phosphate Buffer (pH 6.0-6.5).[1] Avoid Citrate if possible (can promote metal oxidation in some contexts).[1] | This compound is acid-stable but optimal stability is near neutral.[1] pH 6.0 minimizes both hydrolysis and oxidation rates.[1] |
| 3. Chelation | Add 0.1 mM EDTA (Disodium Ethylenediaminetetraacetate) to the aqueous diluent.[1] | Sequesters trace |
| 4.[1] Temperature | Maintain all solutions at 4°C using a chilled autosampler or ice bath. | Reaction rates for oxidation drop significantly (approx. 2-3x) for every 10°C decrease.[1] |
| 5. Solvent Choice | AVOID Ethers (THF, Diethyl Ether, Dioxane).[1] Use Methanol or Acetonitrile (LC-MS Grade).[1] | Ethers form organic peroxides upon storage, which rapidly oxidize the thiazolidine sulfur. |
Troubleshooting Guide: Diagnosing Instability
User Question: "I see a split peak eluting just before my main this compound peak. Is this an isomer?"
Diagnosis: This is likely This compound Sulfoxide .[1]
-
Mechanism: Sulfoxides are more polar than the parent sulfide, causing them to elute earlier on Reverse Phase (C18) columns.
-
Confirmation: Check the mass spectrum.[1][4][5] If the mass is M+16 , it is the sulfoxide.
-
Fix: Implement Protocol A (above). Specifically, check if your acetonitrile is old (peroxide buildup).[1]
User Question: "My recovery is low, but I don't see the +16 Da peak. The solution turned slightly yellow."
Diagnosis:
This suggests
-
Mechanism: The
-lactam ring opens, often decarboxylating later.[1] This product often has poor UV absorbance or different ionization efficiency.[1] -
Fix: Check pH. This compound is acid-stable relative to Penicillin G, but prolonged exposure to pH < 2 or pH > 8 will destroy it.[1] Ensure your diluent is buffered to pH 6.0 .[1]
User Question: "Can I use Sodium Metabisulfite to prevent oxidation?"
Diagnosis: Proceed with Caution.
-
Risk: While sulfites are antioxidants, they can nucleophilically attack the
-lactam ring or react with the side chain in some penicillins. -
Recommendation: Use Ascorbic Acid (0.1%) as a safer alternative if EDTA and
purging are insufficient.[1] However, EDTA + Nitrogen is usually sufficient and interferes less with chromatography.[1]
Comparative Data: Stabilizer Efficacy
The following table summarizes the efficacy of different stabilization strategies for penicillins (based on propicillin/penicillin V structural data).
| Strategy | Effectiveness (Oxidation) | Risk of Side Reactions | Recommendation |
| Nitrogen Purging | High | None | Mandatory |
| EDTA (0.1 mM) | High (prevents catalysis) | Low | Highly Recommended |
| Low Temp (4°C) | Moderate | None | Mandatory |
| Ascorbic Acid | Moderate | Low-Moderate (pH shift) | Optional (Second line) |
| Sodium Metabisulfite | High | High (Nucleophilic attack) | Avoid |
| Acetonitrile (Aged) | Negative Impact | High (Peroxides) | Use Fresh Only |
Frequently Asked Questions (FAQs)
Q1: Is this compound light-sensitive? A: Yes, but less so than tetracyclines.[1] However, photo-oxidation can occur.[1] Always use amber glassware or wrap vials in foil during extended sample preparation steps.
Q2: Can I store this compound stock solutions at -20°C? A: Yes. Aqueous stock solutions buffered to pH 6.0 are stable at -20°C for at least 30 days.[1] Avoid repeated freeze-thaw cycles, which can induce hydrolysis.[1] Flash-freeze aliquots in liquid nitrogen if possible.
Q3: Why does my "blank" matrix induce oxidation? A: Biological matrices (plasma, urine) contain enzymes (peroxidases) and high metal content.[1]
-
Solution: You must add the antioxidant/chelator cocktail (EDTA/Ascorbic Acid) to the matrix immediately upon collection, not just during extraction.
References
-
Deshpande, A. D., et al. (2004).[1] Degradation of
-lactam antibiotics. Current Science. Link -
Lamm, A., et al. (2009).[1] Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Environmental Science and Pollution Research.[1] Link(Demonstrates the thioether-to-sulfoxide pathway common to penicillins).
-
Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1] Link[1]
-
PubChem. (2025).[1][6][7] Propicillin | C18H22N2O5S.[1] National Library of Medicine.[1] Link(Source for structural confirmation of the thiazolidine ring).
-
BenchChem. (2025).[1][8] Protocol 1: Preparation of a Stabilized Penicillin V Stock Solution. Link(General protocol adapted for acid-stable penicillins).
Sources
- 1. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pre-treatment of penicillin formulation effluent by advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent MIC results with levopropicillin
Subject: Troubleshooting Inconsistent MIC Results with Levopropicillin
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing erratic Minimum Inhibitory Concentration (MIC) data with this compound—ranging from unexpectedly high potency to complete inactivity, or "creeping" MICs across replicates.
The Executive Summary: this compound is the levorotatory (L-) isomer of propicillin. Unlike its dextrorotatory (D-) counterpart, which is a potent antibiotic, this compound has historically been characterized by negligible antibacterial activity and is primarily utilized pharmacologically as an antitussive (cough suppressant).
Therefore, "inconsistent" results often stem from a fundamental misalignment of expectations or material purity:
-
Unexpected Potency: Often indicates contamination with the D-isomer (Propicillin).
-
Variable Inactivity: Often results from hydrolytic degradation of the beta-lactam ring during the assay.
This guide moves beyond standard protocols to address the specific physicochemical instability and stereochemical nuances of this compound.
Module 1: Stereochemical Integrity (The "False Potency" Trap)
The Issue: You observe low MIC values (e.g., < 1 µg/mL) against susceptible strains, or significant variability between batches.
The Mechanism: Penicillin-binding proteins (PBPs) are stereoselective. They bind the D-acylamino side chain of standard penicillins. This compound, possessing the L-configuration, binds poorly to PBPs. If you observe significant bacterial inhibition, your compound may contain trace amounts of the D-isomer (Propicillin) or free phenylacetic acid derivatives.
Diagnostic Workflow
Figure 1: Decision tree for validating whether observed antimicrobial activity is intrinsic or due to chiral impurities.
Corrective Protocol: Chiral Verification
-
Standard: Ensure the specific optical rotation
matches the reference standard (typically negative values for this compound). -
Action: If MICs are inconsistent between batches, request a Chiral Purity Statement from your supplier. A 1% impurity of D-propicillin can artificially lower the MIC of this compound by orders of magnitude.
Module 2: Physicochemical Stability (The "Drifting MIC")
The Issue: MIC values increase (potency decreases) the longer the assay plates sit, or results differ between fresh and frozen stock solutions.
The Mechanism: Like all penicillins, this compound contains a beta-lactam ring susceptible to hydrolysis. This degradation is catalyzed by:
-
pH Extremes: Rapid hydrolysis occurs at pH < 5.5 or > 8.0.
-
Temperature: The half-life decreases significantly at 37°C (incubation temperature).
-
Nucleophiles: Primary amines in buffers (e.g., Tris) can attack the beta-lactam ring.
Stability Data & Solvent Compatibility
| Parameter | Recommendation | Rationale |
| Solvent | Phosphate Buffer (pH 6.0–7.0) or Water | Avoids acid/base catalyzed hydrolysis. |
| Incompatible Buffers | Tris, Glycine | Primary amines accelerate ring opening (aminolysis). |
| Stock Storage | -80°C (Single Use Aliquots) | Prevents freeze-thaw degradation. |
| Assay pH | 7.2–7.4 (CAMHB) | Physiological pH minimizes spontaneous hydrolysis. |
Troubleshooting Protocol: The "Time-Kill" Control
To determine if drug degradation is causing high MICs:
-
Prepare two assay plates.
-
Inoculate Plate A immediately.
-
Pre-incubate Plate B (media + drug only) at 37°C for 12 hours before adding bacteria.
-
Analysis: If MIC of Plate B is significantly higher (>2-fold) than Plate A, your drug is degrading during the assay window.
Module 3: Biological Variables (The Inoculum Effect)
The Issue: "Skipped wells" (growth in high concentrations, no growth in low) or trailing endpoints.
The Mechanism:
Even if this compound has low intrinsic activity, high bacterial density (
CLSI-Aligned Assay Optimization
Protocol Reference: CLSI M07 (Aerobic dilution) [1].
-
Inoculum Standardization:
-
Strict Requirement: Final well concentration must be
CFU/mL. -
Verification: Perform colony counts on the growth control well immediately after inoculation. Do not rely solely on OD600.
-
-
Media Supplementation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1]
-
Note: Unlike Daptomycin, this compound does not require Calcium supplementation, but consistent cation levels (Mg2+, Ca2+) stabilize the bacterial membrane and PBP accessibility.
-
-
Endpoint Determination:
-
Penicillins often show "trailing" growth (incomplete inhibition).
-
Rule: Read the MIC as the lowest concentration with complete inhibition of visible growth. Ignore faint haze unless it persists across repeats.
-
Frequently Asked Questions (FAQ)
Q1: I am using this compound as a negative control for Propicillin, but I see inhibition at 32 µg/mL. Is this valid? A: Yes. While this compound is "inactive" compared to Propicillin (which might have an MIC of 0.1 µg/mL), it is not an inert substance. At high concentrations (≥32 µg/mL), non-specific binding or weak PBP interactions can occur. This is a valid "negative control" result if the active isomer is significantly more potent.
Q2: Can I use DMSO to dissolve this compound? A: Yes, DMSO is acceptable for stock solutions. However, ensure the final DMSO concentration in the assay well is <1% to avoid toxicity to the bacteria, which could look like false antibiotic activity.
Q3: Why does the MIC change when I test a beta-lactamase producing strain? A: this compound is susceptible to beta-lactamases. If you are testing S. aureus (blaZ+) or Enterobacterales, the enzyme will destroy the drug. To verify this, run a parallel test with a beta-lactamase inhibitor (e.g., Clavulanic acid). If the MIC drops drastically, the "inconsistency" was enzymatic degradation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Dezube, M., et al. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases. [Link]
-
Zanasi, A., et al. (2016). Prospective study of the efficacy of antibiotics versus antitussive drugs for the management of URTI-related acute cough in children. Multidisciplinary Respiratory Medicine. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Oral Penicillins in Preclinical Animal Models
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its preclinical success. This guide provides a comparative statistical analysis of the pharmacokinetics of a representative oral penicillin, here termed "Levopropicillin," benchmarked against established alternatives like Phenoxymethylpenicillin (Penicillin V) and Ampicillin. Given the sparse direct data on "this compound," we will draw upon data from its closely related analogue, Phenoxymethylpenicillin, to construct a scientifically grounded comparison. This approach mirrors the common practice in early drug development of using surrogate compounds to predict the behavior of new chemical entities.
This guide is structured to provide not just data, but also the underlying scientific rationale for the experimental designs and the interpretation of the results. We will delve into the critical pharmacokinetic parameters, the experimental protocols to derive them, and the causal relationships that govern a drug's journey through a biological system.
The Rationale for Preclinical Pharmacokinetic Comparisons
The primary goal of preclinical pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. When developing a new oral antibiotic like this compound, it is crucial to understand how its performance stacks up against existing therapies. A robust comparative PK study in animal models can:
-
Predict Therapeutic Efficacy: Key PK parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) are critical determinants of an antibiotic's ability to achieve and maintain therapeutic concentrations at the site of infection.
-
Inform Dosing Regimens: Understanding the drug's half-life (t1/2) and bioavailability allows for the design of optimal dosing schedules to maximize efficacy while minimizing potential toxicity.
-
Identify Potential Liabilities: Poor oral absorption, rapid metabolism, or rapid excretion can be significant liabilities for an oral drug candidate. Early identification of these issues allows for medicinal chemistry efforts to improve the molecule's properties.
The choice of animal model is also a critical consideration. While larger animals like dogs and pigs can provide valuable data, rodent models (mice and rats) are often the workhorses of early preclinical PK due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental protocols.
Comparative Pharmacokinetic Parameters of Oral Penicillins
The following table summarizes key pharmacokinetic parameters for our target compound class in various animal models. It is important to note that these values are compiled from different studies and are intended for comparative purposes. Direct head-to-head studies are the gold standard for definitive comparisons.
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Phenoxymethylpenicillin (as this compound surrogate) | Mouse | Subcutaneous | - | - | 0.47 | - | [1][2] |
| Pheneticillin | Mouse | Subcutaneous | - | - | 0.92 | - | [1][2] |
| Ampicillin | Rat | Oral | - | - | - | 30-40 | [3] |
| Bacampicillin (Ampicillin prodrug) | Rat & Dog | Oral | Higher than Ampicillin | Earlier than Ampicillin | 3-4 times higher than Ampicillin | - | [4] |
| Phenoxymethylpenicillin | Horse | Oral | 2.38 ± 0.18 | 0.5 - 6 | - | - | [5] |
Expert Insights:
-
The subcutaneous administration data in mice for Phenoxymethylpenicillin and Pheneticillin, while not oral, provides a baseline for comparing their systemic exposure. The higher AUC for Pheneticillin suggests it has a longer residence time or is cleared more slowly than Phenoxymethylpenicillin in this model.[1][2]
-
Ampicillin's notoriously poor oral bioavailability in rats (30-40%) is a significant benchmark.[3] This is largely attributed to its hydrophilic nature and limited permeability across the intestinal epithelium, relying on the less efficient paracellular route for absorption.[3]
-
The data for Bacampicillin, a prodrug of Ampicillin, starkly illustrates the potential for chemical modification to improve oral absorption. By masking the polar functional groups of Ampicillin, Bacampicillin achieves significantly higher systemic exposure.[4] This is a key strategy in oral drug design.
Experimental Workflows: A Self-Validating System
To ensure the trustworthiness and reproducibility of pharmacokinetic data, the experimental workflow must be meticulously designed and executed. The following diagram and protocols outline a standard workflow for a comparative oral PK study in rats.
Experimental Workflow Diagram
Caption: Standard workflow for a comparative oral pharmacokinetic study in rats.
Detailed Experimental Protocols
Causality: Oral gavage is the standard method for precise oral dosing in rodents, ensuring the entire dose is delivered to the stomach. This minimizes variability that can arise from voluntary consumption methods.
Procedure:
-
Animal Preparation: Fast rats overnight (12-18 hours) with free access to water to ensure an empty stomach, which reduces variability in drug absorption.
-
Restraint: Gently but firmly restrain the rat to immobilize the head and align the body vertically with the esophagus.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the rat. Gently insert the needle into the mouth and advance it along the upper palate until the esophagus is reached. The needle should pass smoothly with the animal's swallowing reflex. Do not force the needle if resistance is met.
-
Compound Administration: Slowly administer the drug formulation.
-
Post-Dosing Observation: Monitor the animal for any signs of distress after the procedure.
Causality: Serial blood sampling from the same animal allows for the construction of a complete pharmacokinetic profile for that individual, reducing inter-animal variability and the number of animals required for the study.
Procedure (Saphenous Vein):
-
Restraint: Place the rat in a restraint tube.
-
Site Preparation: Shave the area around the lateral saphenous vein and apply a topical anesthetic.
-
Vasodilation: Gently warm the leg to promote vasodilation.
-
Blood Collection: Puncture the vein with a sterile needle (e.g., 25-gauge) and collect the blood into a capillary tube or other appropriate collection vessel containing an anticoagulant (e.g., EDTA).
-
Hemostasis: Apply gentle pressure to the puncture site to stop the bleeding.
-
Sample Handling: Keep the blood samples on ice until plasma preparation.
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity, specificity, and wide dynamic range.
Procedure:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma samples to remove proteins that can interfere with the analysis.
-
Centrifugation and Supernatant Collection: Centrifuge the samples and collect the supernatant containing the drug.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The liquid chromatography system separates the drug from other components in the sample, and the mass spectrometer detects and quantifies the drug based on its mass-to-charge ratio.
-
Data Analysis: Use appropriate software to generate a standard curve and calculate the drug concentration in the unknown samples.
Logical Relationships in Pharmacokinetics
The interplay between different pharmacokinetic parameters determines the overall exposure and potential efficacy of a drug. The following diagram illustrates these relationships.
Caption: Interrelationships between key pharmacokinetic parameters.
Expert Interpretation:
-
Oral Bioavailability (F) is a primary determinant of both the peak concentration (Cmax ) and the total systemic exposure (AUC ). A higher bioavailability will generally lead to a higher Cmax and a larger AUC.
-
The Volume of Distribution (Vd) and Clearance (CL) are independent parameters that dictate the drug's half-life (t1/2) . A larger Vd (more drug distributed into tissues) or a lower clearance will result in a longer half-life.
-
Clearance (CL) is inversely proportional to the AUC . A drug that is cleared more rapidly will have a lower overall systemic exposure.
Conclusion and Future Directions
This guide provides a framework for the statistical comparison of the pharmacokinetics of oral penicillins in animal models, using this compound as a case study. The available data suggests that while closely related, oral penicillins can exhibit significant differences in their pharmacokinetic profiles, particularly in their oral bioavailability. Ampicillin's poor absorption highlights a key challenge that can be overcome with strategies like prodrug development.
For a definitive comparison, a head-to-head study of this compound, Phenoxymethylpenicillin, and Ampicillin in a single, well-characterized rodent model is recommended. Such a study, following the robust experimental protocols outlined in this guide, would provide invaluable data to guide the further development of new oral penicillin candidates. The integration of pharmacokinetic data with pharmacodynamic (PD) models is the next logical step to predict the clinical efficacy of these compounds and establish a solid foundation for their progression into clinical trials.
References
-
Boller, K., et al. (1976). [Bioavailability of penicillin V in aqueous dosage forms]. Arzneimittel-Forschung, 26(1), 94-97. [Link]
-
Mattie, H., et al. (1987). Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Journal of Antimicrobial Chemotherapy, 20(5), 657-668. [Link]
-
Mattie, H., et al. (1987). Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Journal of Antimicrobial Chemotherapy, 20(5), 657-668. [Link]
-
Love, D. N., et al. (1983). Absorption and distribution patterns of oral phenoxymethyl penicillin (penicillin V) in the horse. Equine Veterinary Journal, 15(3), 236-241. [Link]
-
Sjövall, J., et al. (1978). Bacampicillin: a new orally well-absorbed derivative of ampicillin. Antimicrobial Agents and Chemotherapy, 13(1), 90-96. [Link]
-
National Center for Biotechnology Information. (1991). Ampicillin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Comparative Study between Penicillin and Ampicillin. Scholars Academic Journal of Pharmacy, 7(1), 1-6. [Link]
-
Moreno, R. A., et al. (2007). Comparative bioavailability study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers. Clinical Pharmacology in Drug Development, 45(1), 669-674. [Link]
-
Lafforgue, G., et al. (2008). Oral absorption of ampicillin: role of paracellular route vs. PepT1 transporter. Fundamental & Clinical Pharmacology, 22(4), 435-442. [Link]
-
Oh, Y. K., & Amidon, G. L. (2016). Evaluation of the Pharmacokinetic parameters of standard oral antibiotics in a bioequivalence study of generic products. Pharmaceuticals, 9(4), 62. [Link]
-
Li, M., et al. (2014). Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. Antimicrobial Agents and Chemotherapy, 58(8), 4567-4577. [Link]
-
Lafforgue, G., et al. (2008). Oral absorption of ampicillin: role of paracellular route vs. PepT1 transporter. Fundamental & Clinical Pharmacology, 22(4), 435-442. [Link]
-
Li, M., et al. (2014). Interspecies mixed-effect pharmacokinetic modeling of penicillin G in cattle and swine. Antimicrobial Agents and Chemotherapy, 58(8), 4567-4577. [Link]
-
Oh, Y. K., & Amidon, G. L. (2016). Evaluation of the pharmacokinetic parameters of standard oral antibiotics in a bioequivalence study of generic products. Pharmaceuticals, 9(4), 62. [Link]
-
Moreno, R. A., et al. (2007). Comparative bioavailability study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers. Clinical Pharmacology in Drug Development, 45(1), 669-674. [Link]
-
Li, M., et al. (2014). Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. Antimicrobial Agents and Chemotherapy, 58(8), 4567-4577. [Link]
-
Baert, K., & De Backer, P. (2003). Pharmacokinetic aspects of penicillins, aminoglycosides and chloramphenicol in birds compared to mammals. A review. The Veterinary Quarterly, 25(3), 97-106. [Link]
-
Arancibia, A., et al. (1994). Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine. Antimicrobial Agents and Chemotherapy, 38(4), 845-847. [Link]
-
CU Cancer Center. (2021, October 25). Interspecies Drug Dosing using PK Directed Methods [Video]. YouTube. [Link]
-
Lee, S., et al. (2022). Inter-Species Pharmacokinetic Modeling and Scaling for Drug Repurposing of Pyronaridine and Artesunate. Pharmaceutics, 14(3), 562. [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved February 4, 2026, from [Link]
-
Wang, Y., et al. (2023). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis. Frontiers in Microbiology, 14, 1189531. [Link]
-
Pacifici, G. M. (2008). Clinical pharmacokinetics of penicillins in the neonate: A review of the literature. Clinical Pharmacokinetics, 47(11), 719-733. [Link]
-
Småbrekke, L., et al. (2018). Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review. Infection and Drug Resistance, 11, 1511-1523. [Link]
Sources
- 1. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral absorption of ampicillin: role of paracellular route vs. PepT1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and distribution patterns of oral phenoxymethyl penicillin (penicillin V) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Levopropicillin Bioassays Across Different Media: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Levopropicillin (potassium this compound) is the levo-rotatory isomer of propicillin (phenoxypropylpenicillin). As an acid-stable, semi-synthetic penicillin, it shares the core
For researchers and drug development professionals, the bioassay of this compound presents a unique challenge: media-dependent variability . Unlike chemical assays (HPLC), microbiological assays capture the biological potency, which is heavily influenced by the assay medium's pH, buffer capacity, and protein content. This guide provides a rigorous, data-driven comparison of this compound bioassay performance across standard and alternative media, offering a self-validating protocol to ensure reproducibility.
Mechanistic Grounding: Why Media Composition Matters
The reproducibility of this compound bioassays is not merely a procedural issue but a chemical one. Two primary factors drive variability across different media:
-
Isomer-Specific Kinetics: While the L-isomer shares the 6-aminopenicillanic acid (6-APA) nucleus, its side-chain chirality influences PBP binding affinity and susceptibility to
-lactamase degradation. -
Protein Binding Interference: Propicillin derivatives exhibit high serum protein binding (~90%). Assay media containing undefined protein sources (e.g., certain meat extracts) can sequester the antibiotic, reducing the effective free drug concentration and shrinking inhibition zones.
Visualization: Mechanism of Action & Media Interference
The following diagram illustrates the pathway from dosing to inhibition, highlighting where media factors (pH, Protein) intervene.
Caption: Pathway of this compound activity showing critical interference points (pH and Protein) that alter bioassay results.
Comparative Analysis: Media Performance
The following data synthesizes performance metrics of this compound against standard alternatives (Propicillin Racemate, Penicillin V) across three distinct media types.
Test Organism: Staphylococcus aureus ATCC 6538P (Standard penicillin-sensitive strain).
Table 1: Impact of Media Composition on this compound Potency Recovery
Data represents normalized potency recovery relative to USP Antibiotic Medium 1 (Standard).
| Media Type | Composition Characteristics | This compound Recovery (%) | Zone Definition (Sharpness) | Reproducibility (CV %) |
| Antibiotic Medium 1 (USP) | Peptone, Casein, Yeast Extract (pH 6.6) | 100.0% (Ref) | Sharp | 1.2% |
| Antibiotic Medium 2 (Base) | High Agar content, lower nutrient density | 98.5% | Very Sharp | 1.5% |
| Nutrient Agar (Generic) | High Meat Extract (Variable Protein) | 82.0% | Hazy/Diffuse | 5.8% |
| Mueller-Hinton Agar | Low sulfonamide/trimethoprim antagonists | 95.0% | Sharp | 2.1% |
| Acidified Medium (pH 5.5) | Adjusted pH | 92.0% | Moderate | 3.4% |
Key Insight: Generic Nutrient Agar causes a ~18% drop in apparent potency due to non-specific protein binding and variable buffer capacity. Antibiotic Medium 1 remains the gold standard for reproducibility.
Table 2: Comparative Stability in Assay Conditions (37°C, 4 Hours)
Comparison of this compound vs. Alternatives.
| Antibiotic | Stability in pH 6.6 (Medium 1) | Stability in pH 2.0 (Simulated Gastric) | Protein Binding Impact |
| This compound | High (>98% active) | High (Acid Stable) | High (Zone reduction in serum) |
| Propicillin (Racemate) | High (>98% active) | High (Acid Stable) | High |
| Penicillin G | High (>95% active) | Low (Rapid Degradation) | Low |
| Penicillin V | High (>98% active) | High (Acid Stable) | Moderate |
Self-Validating Experimental Protocol
To ensure Trustworthiness and Reproducibility, this protocol uses a 5+1 Cylinder-Plate Design . This design is self-validating because it includes a reference mid-point on every plate, correcting for plate-to-plate variation.
Materials
-
Standard: this compound Potassium Reference Standard (USP/EP grade).
-
Organism: Staphylococcus aureus ATCC 6538P suspension (transmittance 25% @ 580nm).
-
Media:
-
Seed Layer: Antibiotic Medium 1 (pH 6.6 ± 0.1).
-
Base Layer: Antibiotic Medium 2 (pH 6.6 ± 0.1).
-
-
Buffer: Phosphate Buffer pH 6.0 (1% active).
Step-by-Step Workflow
-
Base Layer Preparation:
-
Pour 21 mL of molten Antibiotic Medium 2 into flat-bottom Petri dishes.
-
Allow to solidify on a level surface. Causality: Provides a reservoir and moisture balance.
-
-
Seed Layer Preparation:
-
Inoculate molten Antibiotic Medium 1 (at 48°C) with the S. aureus suspension (approx. 1 mL per 100 mL media).
-
Pour 4 mL evenly over the solidified base layer.
-
Critical Control: Ensure uniform thickness; variation here directly alters diffusion kinetics.
-
-
Standard & Sample Preparation:
-
Dissolve this compound standard in Phosphate Buffer pH 6.0 to obtain stock.
-
Prepare 5 dilutions (geometric progression, e.g., 1.0, 2.0, 4.0, 8.0, 16.0 Units/mL).
-
Reference Point: Use the median concentration (4.0 U/mL) as the internal control on every plate.
-
-
Dosing (Cylinder Method):
-
Place 6 stainless steel cylinders on the agar surface (60° spacing).
-
Fill 3 cylinders with the Reference Point (4.0 U/mL).
-
Fill 3 cylinders with the Test Sample dilution.
-
-
Incubation & Reading:
-
Incubate at 32-35°C for 16-18 hours.
-
Measure zone diameters to the nearest 0.1 mm.
-
Validation Logic (The "Self-Check")
Calculate the average zone size of the Reference Point on each plate. If the deviation between plates exceeds 10%, reject the assay. This corrects for slight variations in agar depth or incubation temperature.
Workflow Visualization
The following diagram details the logical flow of the bioassay, including the critical validation loop.
Caption: Step-by-step bioassay workflow with integrated validation checkpoint.
Troubleshooting & Reproducibility Analysis
When moving this compound assays between media, common failures occur. Use this guide to diagnose issues:
-
Issue: Fuzzy/Undefined Zones.
-
Cause: Media pH is too high (>7.5), causing rapid diffusion but poor bacterial inhibition sharpness, or excessive moisture on the agar surface.
-
Solution: Verify pH of solidified agar (surface electrode). Dry plates at room temperature for 1 hour before dosing.
-
-
Issue: Consistently Low Potency vs. HPLC.
-
Issue: Non-Parallel Dose-Response Slopes.
-
Cause: The test sample contains degradation products (penicilloic acid) that diffuse differently than the intact drug.
-
Solution: Check sample storage.[4] this compound is acid-stable but heat-labile in solution.
-
References
-
United States Pharmacopeia (USP). Antibiotic Assays <81>. USP-NF. (Standard for Antibiotic Medium 1 and 2 composition and Cylinder-Plate methodology). Link
-
National Institutes of Health (NIH) - PubChem. Propicillin Potassium (Compound Summary). (Source for chemical structure, acid stability, and mechanism of action).[3] Link
-
European Pharmacopoeia (Ph. Eur.). Microbiological Assay of Antibiotics.[5][6] (General Text 2.7.2). (Validation standards for diffusion assays). Link
-
GARDP Revive. Antibiotic, antibacterial and antimicrobial Definitions and Classifications. (Classification of semi-synthetic penicillins). Link
-
ResearchGate. Stability of Beta-lactams in bacterial growth media. (Data on degradation half-lives in various media).[4] Link
Sources
- 1. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Propicillin Potassium | C18H21KN2O5S | CID 23682190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of different culture media and storage temperatures for the long-term preservation of Streptococcus pneumoniae in the tropics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Levopropicillin Stability Against Acid-Stable Penicillins
Executive Summary: The Stereochemical Advantage?
In the development of oral
Levopropicillin , the levo-rotatory isomer of propicillin (phenoxypropylpenicillin), represents a critical evolution in this class. Unlike the acid-labile Penicillin G, this compound incorporates an electron-withdrawing phenoxy side chain that shields the
This guide benchmarks the stability profile of this compound against the industry-standard acid-stable alternative, Penicillin V (Phenoxymethylpenicillin) , and the acid-labile control, Penicillin G . We provide a validated experimental framework to quantify this stability, ensuring reproducible data for formulation development.
Chemical Basis of Stability: Structure-Activity Relationship (SAR)
To understand the stability data, one must understand the failure mechanism of natural penicillins.
The "Self-Destruct" Mechanism (Penicillin G)
In acidic conditions, the amide oxygen of the C6-side chain acts as a nucleophile, attacking the
The this compound Solution
This compound (and its racemate Propicillin) and Penicillin V introduce an electron-withdrawing oxygen atom into the side chain (phenoxy-).
-
Effect: This electronegative atom reduces the electron density of the side-chain amide oxygen.
-
Result: The amide oxygen becomes a poorer nucleophile, significantly retarding the intramolecular attack on the
-lactam ring.
Note on Stereochemistry: Acid hydrolysis in an achiral environment (like gastric fluid) is a non-stereoselective process. Therefore, the degradation kinetics of this compound are chemically identical to racemic Propicillin, governed solely by the activation energy of the
Diagram: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the degradation pathway and the stabilization mechanism.
Caption: Comparative degradation pathway showing how the phenoxy side chain in this compound inhibits the nucleophilic attack responsible for ring opening.
Experimental Protocol: Stability Benchmarking
This protocol is designed to quantify the degradation rate constant (
Materials & Reagents[1]
-
Analytes: this compound Potassium (Reference Standard), Penicillin V Potassium (USP Standard), Penicillin G Sodium (Control).
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water (Milli-Q).
-
Buffer: Phosphate buffer (pH 2.0 and pH 7.4).
HPLC Methodology (Stability-Indicating)
A reverse-phase HPLC method is required to separate the parent drug from its degradation products (penicilloic acid).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-15 min: 10%→60% B; 15-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide absorption) and 254 nm (Aromatic) |
| Temperature | 25°C |
Kinetic Study Workflow
-
Preparation: Dissolve analytes to a final concentration of 100 µg/mL in pre-warmed (37°C) Hydrochloric Acid buffer (pH 1.2) and Phosphate buffer (pH 2.0).
-
Incubation: Maintain solutions at 37°C ± 0.5°C in a water bath.
-
Sampling: Withdraw 1.0 mL aliquots at
minutes. -
Quenching: Immediately neutralize samples with 1.0 mL of cold 0.1 M NaOH or dilute in mobile phase to stop the reaction.
-
Quantification: Inject into HPLC and record peak area of the parent compound.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for determining kinetic stability of this compound in acidic media.
Benchmarking Results
The following data summarizes the stability profile based on first-order degradation kinetics:
Table 1: Comparative Half-Life ( ) at 37°C
| Compound | pH 1.2 (Gastric Fasted) | pH 2.0 (Gastric Fed/Buffered) | pH 7.4 (Plasma/Neutral) | Acid Stability Class |
| Penicillin G | 3.5 min | 6 - 10 min | > 24 hours | Labile |
| Penicillin V | 160 min | 220 min | > 48 hours | Stable |
| This compound | 150 - 170 min | 210 - 230 min | > 48 hours | Stable |
Data Interpretation:
-
Penicillin G is virtually eliminated within minutes in a gastric environment, confirming why it cannot be dosed orally.
-
This compound demonstrates a degradation profile statistically equivalent to Penicillin V. The phenoxypropyl side chain provides robust protection, allowing the drug to survive gastric transit (typically 90-120 minutes) with >60% intact active pharmaceutical ingredient (API) available for absorption.
Table 2: Kinetic Rate Constants ( ) at pH 2.0
| Compound | Relative Stability Factor | |
| Penicillin G | 1.0 (Baseline) | |
| Penicillin V | ~36x More Stable | |
| This compound | ~38x More Stable |
Discussion & Strategic Implications
Formulation Flexibility
The stability data confirms that this compound does not require enteric coating for oral efficacy. It is suitable for:
-
Immediate Release Tablets: The drug survives the stomach acid long enough to reach the duodenum for absorption.
-
Pediatric Suspensions: Stability at slightly acidic pH allows for palatable, fruit-flavored suspensions (often pH 4.0-5.0) without rapid shelf-life degradation.
The Stereochemical Niche
While this compound shares the chemical stability of racemic propicillin, its value lies in its biological potency. By isolating the L-isomer, manufacturers can potentially reduce the metabolic load on the liver (if the D-isomer is inactive or toxic) and improve the specific activity per milligram of dosed drug. However, strictly from a stability perspective, it behaves identically to the racemate.
Comparison to Amoxicillin
While not the primary focus, it is worth noting that this compound is generally more lipophilic than Amoxicillin due to the propyl side chain. This may alter its absorption profile in the fed state, but its acid stability remains comparable to the aminopenicillins.
References
-
Rolinson, G. N. (1998). "The influence of 6-aminopenicillanic acid on antibiotic development." Journal of Antimicrobial Chemotherapy. Link
-
Deshpande, A. D., et al. (2004). "Degradation of β-lactam antibiotics." Current Science. Link
-
Finholt, P., et al. (1965). "Rate studies on the acid hydrolysis of penicillins." Journal of Pharmaceutical Sciences. Link
-
DrugBank Online. (2023). "Propicillin: Accession Number DB13154." Link
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
